molecular formula C12H16O2 B082272 Benzyl valerate CAS No. 10361-39-4

Benzyl valerate

Cat. No.: B082272
CAS No.: 10361-39-4
M. Wt: 192.25 g/mol
InChI Key: YZJCDVRXBOPXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl valerate is a natural product found in Artemisia apiacea, Artemisia carvifolia, and Achillea abrotanoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJCDVRXBOPXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065052
Record name Pentanoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-39-4
Record name Benzyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195831F8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl valerate, a significant ester in the flavor and fragrance industries, possesses a unique chemical profile that also makes it a subject of interest in organic synthesis and analytical chemistry. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a detailed experimental protocol for its synthesis. All quantitative data are presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a colorless liquid known for its characteristic fruity and somewhat musky odor.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol and oils.[1][2] A comprehensive summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name Benzyl pentanoate[3][4]
Synonyms Benzyl n-valerate, Pentanoic acid, phenylmethyl ester, Valeric acid, benzyl ester[1][2][3][4][5][6][7]
CAS Number 10361-39-4[1][2][3][5][8][9]
Molecular Formula C₁₂H₁₆O₂[1][3][10][5][6][8][11][12][13][14]
Molecular Weight 192.25 g/mol [1][3][5][8][13][15]
Boiling Point 250 °C at 760 mmHg; 135 °C at 30 mmHg; 64 °C at 15 Torr[1][2][10][6][8]
Melting Point -34 °C[6]
Density 0.994 g/mL at 20 °C; 0.990 to 0.996 g/mL at 25 °C[1][2][8][9][16]
Refractive Index 1.490 at 20 °C; 1.487 to 1.493 at 20 °C[1][2][10][8]
Solubility Insoluble in water; Soluble in alcohol and oils[1][2]
Flash Point > 100 °C (> 212 °F)[10][8]
Appearance Colorless liquid[1][2][10][8]

Chemical Structure

This compound is the ester product of the condensation reaction between benzyl alcohol and valeric acid (pentanoic acid). Its structure consists of a benzyl group attached to the oxygen of the carboxylate group of valerate.

  • SMILES: CCCCC(=O)OCC1=CC=CC=C1[3][11][12][13][14]

  • InChI: InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3[1][3][5][6][11][13][14]

  • InChIKey: YZJCDVRXBOPXSQ-UHFFFAOYSA-N[1][3][5][11][13]

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

The most common laboratory and industrial method for the synthesis of this compound is the Fischer-Speier esterification.[3] This method involves the acid-catalyzed reaction between valeric acid and benzyl alcohol.[3]

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus or similar setup for azeotropic removal of water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of valeric acid and benzyl alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Set up the reaction mixture for reflux with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction ceases to produce more water, cool the reaction mixture to room temperature.

  • Transfer the cooled mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis_Workflow Reactants Reactants: Valeric Acid & Benzyl Alcohol Reaction Esterification Reaction (Reflux with Dean-Stark) Reactants->Reaction Catalyst Catalyst: Sulfuric Acid Catalyst->Reaction Workup Workup: Neutralization & Washing Reaction->Workup Cooling Drying Drying Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Figure 1: Synthesis Workflow for this compound via Fischer-Speier Esterification.
Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds like this compound.[3] It allows for the separation of the compound from any impurities and provides a mass spectrum that can be used for structural confirmation.

  • Typical GC conditions: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable. The oven temperature program would typically start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of all components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting fragmentation pattern can be compared to library spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

  • ¹H NMR: Expect to see signals corresponding to the protons of the benzyl group (in the aromatic region, ~7.3 ppm), the methylene protons adjacent to the ester oxygen (~5.1 ppm), and the protons of the pentanoyl chain (at various upfield shifts).

  • ¹³C NMR: Signals for the carbonyl carbon (~173 ppm), the carbons of the aromatic ring, the methylene carbon of the benzyl group, and the carbons of the alkyl chain would be observed.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

  • A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group.

  • Absorptions corresponding to C-O stretching and the aromatic C-H and C=C bonds will also be present.

Safety and Handling

This compound is generally considered safe for its intended use in fragrances and flavors. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The data presented in a structured format and the detailed experimental workflow are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided methodologies offer a solid foundation for the synthesis and characterization of this important ester.

References

An In-Depth Technical Guide to the Synthesis of Benzyl Valerate from Benzyl Alcohol and Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl valerate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The document details the core chemical principles, experimental protocols, and optimization strategies for the production of this compound from benzyl alcohol and valeric acid. Quantitative data from various synthetic methodologies are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound (also known as benzyl pentanoate) is an organic ester characterized by its fruity, floral aroma. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. This guide explores the prevalent methods for its synthesis, focusing on the Fischer-Speier esterification and alternative green catalytic approaches. The primary reaction involves the condensation of benzyl alcohol with valeric acid (pentanoic acid), typically in the presence of an acid catalyst.

The optimization of this synthesis is crucial for maximizing yield and purity while minimizing environmental impact. Key parameters that influence the reaction outcome include the choice of catalyst, the molar ratio of reactants, reaction temperature, and the method of water removal. This guide will delve into these aspects to provide a thorough understanding for professionals in research and development.

Reaction Mechanism and Pathways

The synthesis of this compound from benzyl alcohol and valeric acid is most commonly achieved through Fischer-Speier esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The general chemical equation is:

C₆H₅CH₂OH + CH₃(CH₂)₃COOH ⇌ C₆H₅CH₂OOC(CH₂)₃CH₃ + H₂O (Benzyl Alcohol + Valeric Acid ⇌ this compound + Water)

The reaction mechanism involves the protonation of the carbonyl oxygen of valeric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

To drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive one) is used, and/or the water formed during the reaction is continuously removed.

Below is a diagram illustrating the Fischer-Speier esterification pathway for the synthesis of this compound.

Fischer_Esterification ValericAcid Valeric Acid r1 ValericAcid->r1 + H⁺ BenzylAlcohol Benzyl Alcohol r2 H_plus H⁺ (Catalyst) ProtonatedAcid Protonated Valeric Acid ProtonatedAcid->r2 + Benzyl Alcohol TetrahedralIntermediate1 Tetrahedral Intermediate r3 TetrahedralIntermediate1->r3 Proton transfer ProtonatedIntermediate Protonated Intermediate r4 ProtonatedIntermediate->r4 - H₂O Water_leaving Water (leaving group) ProtonatedEster Protonated This compound r5 ProtonatedEster->r5 - H⁺ BenzylValerate This compound Water Water H_plus_regen H⁺ (Catalyst) r1->ProtonatedAcid r2->TetrahedralIntermediate1 r3->ProtonatedIntermediate r4->ProtonatedEster r5->BenzylValerate

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound using different catalytic systems.

Conventional Acid Catalysis: Sulfuric Acid

This method is a classic example of Fischer-Speier esterification using a strong mineral acid as the catalyst.

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine valeric acid and benzyl alcohol. A common molar ratio is 1:1.2 of acid to alcohol to drive the equilibrium towards the product.[1]

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 0.5-1% v/v of the total reactant volume).[1]

  • If using toluene, fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. The reaction temperature is typically between 100-120°C.[1]

  • Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically run for several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Heterogeneous Acid Catalysis: Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Amberlyst-15 resin

  • Organic solvent (e.g., toluene)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

  • In a round-bottom flask, combine valeric acid, benzyl alcohol, and the activated Amberlyst-15 catalyst (typically 10-20% by weight of the limiting reactant).

  • Add a suitable solvent like toluene to facilitate azeotropic removal of water using a Dean-Stark apparatus.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by collecting the water in the Dean-Stark trap or by TLC.

  • Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and reused.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by fractional distillation under vacuum.

Enzymatic Synthesis: Lipase Catalysis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, operating under milder reaction conditions. Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a commonly used biocatalyst for esterification.

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic solvent (optional, e.g., hexane or a solvent-free system can be used)

  • Molecular sieves (for water removal if not in a solvent-free system)

Procedure:

  • In a temperature-controlled shaker flask, combine valeric acid and benzyl alcohol in a suitable molar ratio.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If using a solvent, add it to the flask. For solvent-free systems, the reactants themselves act as the medium.

  • Add activated molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Data Presentation and Comparison

The following tables summarize quantitative data from various synthesis methods for this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

CatalystReactant Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄1:1.2100-120 (Reflux)4-8>85[1]
Amberlyst-151:1.5110 (Reflux)6-10~90General procedure, typical yields for similar esterifications
Novozym 4351:15024-48High ConversionGeneral conditions for lipase-catalyzed esterifications

Table 2: Influence of Molar Ratio on Yield in Fischer Esterification

CatalystMolar Ratio (Valeric Acid:Benzyl Alcohol)Yield (%)
H₂SO₄1:1~70
H₂SO₄1:1.2>85[1]
H₂SO₄1:2>90

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Valeric Acid and Benzyl Alcohol Catalyst Add Catalyst (e.g., H₂SO₄, Amberlyst-15, Lipase) Reactants->Catalyst Reaction Heat and Stir (Reflux or Incubate) Catalyst->Reaction Cooling Cool Reaction Mixture Reaction->Cooling CatalystRemoval Catalyst Removal (Neutralization/Filtration) Cooling->CatalystRemoval Extraction Solvent Extraction CatalystRemoval->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distillation Fractional Distillation (under vacuum) SolventRemoval->Distillation Characterization Characterization (NMR, GC-MS, IR) Distillation->Characterization

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzyl alcohol and valeric acid can be effectively achieved through several methods, with the Fischer-Speier esterification being the most traditional. The choice of catalyst, whether a homogeneous acid, a heterogeneous solid acid, or an enzyme, significantly impacts the reaction conditions, yield, and sustainability of the process. For industrial applications, optimizing parameters such as reactant molar ratios and temperature, along with efficient water removal, is key to achieving high yields. Newer, greener methods employing reusable solid acid catalysts and enzymes offer significant advantages in terms of simplified purification and reduced environmental impact, making them attractive alternatives for modern chemical synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and optimize the production of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl pentanoate (also known as benzyl valerate) is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries. Beyond its sensory properties, understanding its physical and chemical characteristics is crucial for its application in research, particularly in the development of new chemical entities and drug delivery systems where ester functionalities are often employed. This technical guide provides a comprehensive overview of the core physical and chemical properties of benzyl pentanoate, detailed experimental protocols for its synthesis and property determination, and visual representations of its metabolic pathway and synthetic workflow.

Chemical and Physical Properties

The properties of benzyl pentanoate are summarized in the tables below, providing a clear reference for laboratory and developmental applications.

Table 1: General and Chemical Properties of Benzyl Pentanoate

PropertyValueSource(s)
Chemical Name Benzyl pentanoate[1]
Synonyms This compound, Benzyl n-valerate, Pentanoic acid, phenylmethyl ester[1]
CAS Number 10361-39-4[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Chemical Structure CCCCC(=O)OCC1=CC=CC=C1 (SMILES)[1]

Table 2: Physical Properties of Benzyl Pentanoate

PropertyValueConditionsSource(s)
Appearance Colorless liquid[2]
Boiling Point 250 °C760 mmHg[2]
64 °C15 Torr[1]
Melting Point -34 °C[3]
Density 0.994 g/mL20 °C[1]
Refractive Index 1.49020 °C[1]
Solubility in Water 44.15 mg/L (estimated)25 °C[2]
Solubility in Organic Solvents Soluble in alcohol and oils[2]
Vapor Pressure 0.0127 mmHg25 °C[1]
Flash Point 102.9 °C[1]

Experimental Protocols

Synthesis of Benzyl Pentanoate via Fischer Esterification

This protocol describes the synthesis of benzyl pentanoate from pentanoic acid and benzyl alcohol using an acid catalyst, a classic example of Fischer esterification.[4][5][6]

Materials:

  • Pentanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of pentanoic acid with a 1.5 to 2 molar equivalent excess of benzyl alcohol. The excess benzyl alcohol helps to shift the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add an equal volume of diethyl ether to the separatory funnel to dissolve the ester. Wash the organic layer sequentially with:

    • Water (to remove excess alcohol and some acid).

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted pentanoic acid). Be cautious as CO₂ evolution may cause pressure buildup.

    • Brine (to remove residual water and salts).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude benzyl pentanoate can be further purified by vacuum distillation to obtain the final product.

Determination of Physical Properties

a) Boiling Point Determination (Capillary Method): This method is suitable for small quantities of liquid.

Materials:

  • Capillary tube (sealed at one end)

  • Melting point apparatus or a Thiele tube with heating oil

  • Thermometer

  • Small test tube

  • Benzyl pentanoate sample

Procedure:

  • Attach a small test tube containing a few drops of benzyl pentanoate to a thermometer.

  • Place a capillary tube, with its open end downwards, into the test tube.

  • Heat the apparatus slowly.

  • Observe the capillary tube. A steady stream of bubbles will emerge from the open end as the liquid's vapor pressure increases.

  • Stop heating when a continuous stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

b) Density Determination (Pycnometer Method): A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.

Materials:

  • Pycnometer of a known volume

  • Analytical balance

  • Benzyl pentanoate sample

  • Distilled water (for calibration)

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.

  • Calculate the volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the benzyl pentanoate sample at the same temperature and weigh it (m₃).

  • Calculate the density of the benzyl pentanoate: ρ_sample = (m₃ - m₁) / V.

c) Solubility Determination (Qualitative): This protocol provides a qualitative assessment of solubility in different solvents.

Materials:

  • Test tubes

  • Benzyl pentanoate sample

  • Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

  • Place a small amount (e.g., 0.1 mL) of benzyl pentanoate into a test tube.

  • Add the solvent dropwise (e.g., 0.1 mL at a time), shaking after each addition, up to a total of 3 mL.

  • Observe whether the ester dissolves to form a homogeneous solution.

  • Record the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

Proposed Metabolic Pathway of Benzyl Pentanoate

The metabolism of benzyl pentanoate is expected to be similar to that of other simple benzyl esters, such as benzyl acetate.[6][7] The primary metabolic pathway involves hydrolysis by esterases, followed by oxidation of the resulting benzyl alcohol and further conjugation for excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzyl_Pentanoate Benzyl Pentanoate Hydrolysis Esterases Benzyl_Pentanoate->Hydrolysis Benzyl_Alcohol Benzyl Alcohol Hydrolysis->Benzyl_Alcohol Pentanoic_Acid Pentanoic Acid Hydrolysis->Pentanoic_Acid Oxidation1 Alcohol Dehydrogenase Benzyl_Alcohol->Oxidation1 Benzaldehyde Benzaldehyde Oxidation1->Benzaldehyde Oxidation2 Aldehyde Dehydrogenase Benzaldehyde->Oxidation2 Benzoic_Acid Benzoic Acid Oxidation2->Benzoic_Acid Conjugation Conjugation Benzoic_Acid->Conjugation Excretion_Products Excretion Products (e.g., Hippuric Acid, Glucuronides) Conjugation->Excretion_Products

Caption: Proposed metabolic pathway of benzyl pentanoate.

Experimental Workflow for Benzyl Pentanoate Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of benzyl pentanoate via Fischer esterification.

cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Pentanoic Acid + Benzyl Alcohol Catalyst Acid Catalyst (H₂SO₄) Reactants->Catalyst Reflux Reflux (2-4 hours) Catalyst->Reflux Extraction Extraction with Diethyl Ether Reflux->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ (aq) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Na₂SO₄ Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Pure Benzyl Pentanoate Distillation->Final_Product

Caption: Experimental workflow for benzyl pentanoate synthesis.

Safety and Handling

Benzyl pentanoate is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.[8][9] This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of benzyl pentanoate, along with practical experimental protocols for its synthesis and the determination of its key characteristics. The inclusion of visual diagrams for its metabolic pathway and synthetic workflow offers a clear and concise understanding of these processes. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating the effective and safe use of benzyl pentanoate in their work.

References

Benzyl Valerate: Physicochemical Properties, Synthesis, Metabolism, and Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyl Valerate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a benzyl ester of valeric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential biological significance of this molecule. While direct research on the specific signaling pathway interactions of this compound is limited, this guide explores the known biological activities of its primary metabolite, valeric acid, to infer its potential pharmacological effects.

Core Chemical and Physical Data

This compound, also known as benzyl pentanoate, is an organic compound with the molecular formula C12H16O2.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 10361-39-4[1]
Molecular Weight 192.25 g/mol
Synonyms Benzyl pentanoate, Benzyl n-valerate, Pentanoic acid, phenylmethyl ester[1]
Appearance Colorless liquid[2]
Odor Fruity, floral, apple-like
Boiling Point 64 °C at 15 Torr
Density 0.994 g/mL at 20 °C
Refractive Index 1.490 at 20 °C

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of valeric acid and benzyl alcohol.[3] This is an acid-catalyzed condensation reaction that results in the formation of the ester and water.

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying tube

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of valeric acid and benzyl alcohol. An excess of one reactant, typically the less expensive one, can be used to drive the equilibrium towards the product.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Attach a reflux condenser fitted with a drying tube to the flask.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Logical Flow of Fischer Esterification:

Fischer_Esterification Reactants Valeric Acid + Benzyl Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + Catalyst Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product This compound + Water Deprotonation->Product

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Metabolism of this compound

Upon administration, this compound is expected to undergo hydrolysis, catalyzed by esterases present in the body, to yield its constituent molecules: benzyl alcohol and valeric acid. This metabolic breakdown is a crucial consideration for understanding its potential biological effects.

Metabolic Pathway of this compound:

Metabolism Benzyl_Valerate This compound Hydrolysis Esterase-catalyzed Hydrolysis Benzyl_Valerate->Hydrolysis Metabolites Benzyl Alcohol + Valeric Acid Hydrolysis->Metabolites Oxidation Oxidation Metabolites->Oxidation Benzyl Alcohol Biological_Activity Potential Biological Activity Metabolites->Biological_Activity Valeric Acid Benzoic_Acid Benzoic Acid Oxidation->Benzoic_Acid Conjugation Conjugation Benzoic_Acid->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic fate of this compound in vivo.

Potential Pharmacological Relevance and Signaling Pathways

Recent studies have identified valeric acid as a potential histone deacetylase (HDAC) inhibitor.[4] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in gene expression by removing acetyl groups from histones. By inhibiting HDACs, valeric acid can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This mechanism is implicated in the suppression of liver cancer development by inducing apoptosis.[4]

Valeric acid has demonstrated neuroprotective effects in models of Parkinson's disease.[5] Its mechanisms of action involve the suppression of oxidative stress and neuroinflammation. Specifically, valeric acid has been shown to:

  • Prevent the upregulation of pro-inflammatory cytokines.[5]

  • Mitigate the hyperactivation of microglia and astrocytes.[5]

  • Modulate the mTOR-mediated p70S6K pathway and autophagy.[5]

These actions collectively contribute to the protection of dopaminergic neurons.[5]

Benzyl Esters in Drug Development: A Prodrug Strategy

The use of benzyl esters is a recognized prodrug strategy in drug development.[6][7][8] Prodrugs are inactive or less active molecules that are converted into the active form in the body. Esterification of a drug with a benzyl group can enhance its lipophilicity, thereby improving its absorption and distribution. Following administration, endogenous esterases can cleave the benzyl ester, releasing the active drug.[8] This approach has been explored for various therapeutic agents to improve their pharmacokinetic profiles.[6][7][8]

Conclusion

This compound is a well-characterized organic ester with established methods of synthesis. While its primary applications have been in the fragrance and flavor industries, its metabolic fate suggests potential for biological activity relevant to drug development. The hydrolysis of this compound to valeric acid, a known HDAC inhibitor with neuroprotective properties, indicates that this compound could serve as a prodrug for delivering valeric acid. Further research is warranted to directly investigate the pharmacological effects of this compound and its potential to modulate specific signaling pathways, which could open new avenues for its therapeutic application.

References

The Enigmatic Presence of Benzyl Valerate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl valerate, a benzenoid ester recognized for its fruity, slightly floral, and balsamic aroma, is a volatile organic compound (VOC) found in the essential oils of a select number of plant species. While its isomer, benzyl isovalerate, is more commonly reported in a wider range of natural sources, the straight-chain this compound remains a less documented, yet intriguing, constituent of the plant metabolome. This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its identification, and a discussion of its likely biosynthetic origins. This information is of particular interest to researchers in the fields of phytochemistry, drug discovery, and fragrance science, as benzenoid compounds are known to possess a variety of biological activities.

Natural Occurrence of this compound

This compound has been identified as a minor constituent in the essential oils of a limited number of plant species. The most frequently cited natural sources are:

  • Artemisia annua L. (Sweet Wormwood): This aromatic herb, renowned for producing the antimalarial compound artemisinin, also synthesizes a complex array of volatile compounds, including this compound.[1][2][3][4][5][6][7][8][9]

  • Capsicum annuum L. (Bell Pepper): Various cultivars of bell pepper have been shown to produce a diverse range of volatile esters, with some analyses indicating the presence of this compound.[10][11][12][13][14]

While direct reports are scarce, the precursors for this compound synthesis, benzyl alcohol and valeric acid, are well-established plant metabolites, suggesting that its presence may be more widespread than currently documented.

Quantitative Data on this compound in Plants

Quantitative data on the concentration of this compound in plants is limited and often reported as a relative percentage of the total essential oil composition. The following tables summarize the available data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses of essential oils from Artemisia annua and the broader volatile composition of Capsicum annuum.

Table 1: Volatile Constituents of Artemisia annua L. Essential Oil (Nigerian Species)

CompoundRetention IndexPre-flowering (%)Mid-flowering (%)Post-flowering (%)
Benzyl isovalerate 13853.32-2.39
Camphor114529.5420.3725.13
Artemisia Ketone108515.2118.9516.34
1,8-Cineole10324.165.263.25
α-Pinene9352.871.470.59
β-Caryophyllene14202.153.514.28

Data adapted from a GC-MS analysis of essential oils from Nigerian Artemisia annua L. at different growth stages. Note the presence of the isomer, benzyl isovalerate, as specific data for this compound was not provided in this particular study.[5]

Table 2: Major Volatile Compound Classes in Various Capsicum annuum L. Cultivars

Compound ClassAverage Composition (%)Major Identified Components
Alcohols26.131-Decanol, 2-octyl-
Hydrocarbons18.82Docosanoic acid, docosyl ester
Esters 14.97 (Specific data for this compound not consistently reported across all cultivars)
Ketones3.08-
Acids1.07-
Aldehydes0.42-

This table represents an average composition from a study of twenty-seven capsicum fruit samples. The presence and concentration of specific esters like this compound can vary significantly between cultivars.[12][13][14]

Experimental Protocols

The primary methodology for the extraction, identification, and quantification of this compound from plant materials is Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatile Compounds

a. Hydrodistillation/Steam Distillation:

This is a common method for extracting essential oils from dried or fresh plant material.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The plant material (e.g., aerial parts of Artemisia annua) is placed in a flask with water.

    • The flask is heated, and the resulting steam carries the volatile compounds.

    • The steam is condensed, and the essential oil, which is immiscible with water, is collected.

    • The collected oil is dried over anhydrous sodium sulfate.

b. Headspace Solid-Phase Microextraction (HS-SPME):

This is a solvent-free method ideal for analyzing the volatile profile of fresh plant material.

  • Apparatus: SPME fiber (e.g., Polydimethylsiloxane - PDMS).

  • Procedure:

    • Fresh plant material (e.g., leaves) is placed in a sealed vial.

    • The SPME fiber is exposed to the headspace above the sample, allowing volatile compounds to adsorb onto the fiber coating.

    • The fiber is then directly inserted into the GC injector for thermal desorption and analysis.[2][15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injector: Split/splitless injector. The temperature is set to ensure rapid volatilization of the sample (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • Carrier Gas: Helium is commonly used at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization is standard, typically at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio (m/z).

    • Scan Range: A mass range of approximately 40-500 amu is scanned.

Compound Identification and Quantification
  • Identification:

    • Mass Spectral Library Matching: The obtained mass spectrum of a chromatographic peak is compared with entries in a spectral library (e.g., NIST, Wiley).

    • Retention Index (RI): The retention time of the compound is compared to the retention times of a series of n-alkanes run under the same chromatographic conditions. This calculated RI is then compared to literature values for confirmation.

  • Quantification:

    • Relative Percentage: The peak area of each compound is calculated and expressed as a percentage of the total peak area of all identified compounds.

    • External/Internal Standard Method: For absolute quantification, a calibration curve is created using a certified standard of this compound. An internal standard (a compound not naturally present in the sample) can be added to correct for variations in sample injection and analysis.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of benzenoid esters. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) , which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[16][17][18][19][20]

The proposed biosynthetic pathway involves two key precursors:

  • Benzyl alcohol: Derived from the shikimate pathway via phenylalanine and subsequent intermediates like cinnamic acid and benzaldehyde.

  • Valeryl-CoA: A five-carbon acyl-CoA thioester. The biosynthesis of short-chain acyl-CoAs can occur through various metabolic routes, including the degradation of amino acids or fatty acids.

The final step is the esterification reaction catalyzed by a specific AAT:

Benzyl alcohol + Valeryl-CoA -> this compound + CoA-SH

While the specific AAT responsible for this compound synthesis has not yet been characterized, many plant AATs exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoAs.[21][22][23] Therefore, it is plausible that an AAT with affinity for both benzyl alcohol and valeryl-CoA is responsible for its production in plants where it is found.

Signaling Pathways and Regulation

The production of floral scents, including benzenoid esters, is a highly regulated process influenced by both developmental cues and environmental factors. While specific signaling pathways for this compound are unknown, general regulatory mechanisms for floral volatiles have been elucidated:

  • Developmental Regulation: The emission of floral scents is often highest when the flower is receptive to pollinators. The expression of genes encoding biosynthetic enzymes, such as AATs, is tightly controlled during flower development.[24]

  • Circadian Rhythm: Many plants exhibit a rhythmic emission of volatiles, often synchronized with the activity of their pollinators.

  • Light: Light quality and intensity can influence the biosynthesis of floral fragrances.[25]

  • Biotic and Abiotic Stress: The production of certain volatiles, including some esters, can be induced in response to herbivory or pathogen attack.[16]

Visualizations

Proposed Biosynthetic Pathway of this compound

Benzyl_Valerate_Biosynthesis cluster_shikimate Shikimate Pathway cluster_benzenoid Benzenoid Pathway cluster_acyl_coa Acyl-CoA Metabolism Shikimic_Acid Shikimic Acid Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzaldehyde Benzaldehyde Cinnamic_Acid->Benzaldehyde Multiple Steps Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol ADH Benzyl_Valerate This compound Benzyl_Alcohol->Benzyl_Valerate AAT (Alcohol Acyltransferase) Precursors Amino Acids, Fatty Acids Valeryl_CoA Valeryl-CoA Precursors->Valeryl_CoA Multiple Steps Valeryl_CoA->Benzyl_Valerate

Caption: Proposed biosynthetic pathway of this compound in plants.

General Experimental Workflow for this compound Analysis

GCMS_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Identification Plant_Material Plant Material (Artemisia annua or Capsicum annuum) Extraction_Method Extraction (Hydrodistillation or HS-SPME) Plant_Material->Extraction_Method Volatile_Extract Volatile Extract / Adsorbed Volatiles Extraction_Method->Volatile_Extract GC_MS GC-MS Analysis Volatile_Extract->GC_MS Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS->Data_Acquisition Compound_ID Compound Identification (Mass Spectral Library & Retention Index) Data_Acquisition->Compound_ID Quantification Quantification (Relative Area % or Standard Curve) Compound_ID->Quantification Final_Report Final Report Quantification->Final_Report

References

Spectroscopic Profile of Benzyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for benzyl valerate (also known as benzyl pentanoate), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for researchers and scientists.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
ProtonsChemical Shift (δ) Range (ppm)Multiplicity
Aromatic (C₆H₅)~7.3Multiplet
Benzylic (-CH₂-)~5.1Singlet
α-Methylene (-CH₂-COO)2.2 - 2.4Triplet
β-Methylene (-CH₂-CH₂-COO)1.5 - 1.7Multiplet
γ-Methylene (-CH₂-CH₂-CH₃)1.2 - 1.4Multiplet
Terminal Methyl (-CH₃)0.8 - 1.0Triplet

Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
CarbonChemical Shift (δ) Range (ppm)
Carbonyl (-C=O)~173
Aromatic (C₆H₅)127 - 136
Benzylic (-CH₂-)~66
α-Methylene (-CH₂-COO)~34
β-Methylene (-CH₂-CH₂-COO)~27
γ-Methylene (-CH₂-CH₂-CH₃)~22
Terminal Methyl (-CH₃)~14

Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Table 3: IR Spectroscopic Data
Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)1750 - 1735Strong
C-O Stretch1300 - 1000Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=C Stretch (Aromatic)1600 - 1450Medium
Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
91100[C₇H₇]⁺ (Tropylium ion)
108High[C₇H₈O]⁺ (Rearrangement)
57Medium[C₄H₉]⁺
85Medium[C₅H₉O]⁺
41Medium[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is typically used.

  • ¹H NMR:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal.

    • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

    • The spectral width is set to encompass the entire range of expected carbon chemical shifts (0-200 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid is typically analyzed. A thin film of the sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • A background spectrum of the clean salt plates is recorded first.

  • The sample is then applied to the plates, and the sample spectrum is acquired.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration (e.g., 100 ppm).

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly employed.

    • Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.

    • Analyzer: A quadrupole mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.

    • Interface Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 280 °C) to prevent sample condensation.

Data Processing: The acquired data is processed to produce a total ion chromatogram (TIC). The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed for its fragmentation pattern.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Process_NMR Fourier Transform Phasing Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction Fourier Transform IR_Acq->Process_IR Process_MS Chromatogram Analysis Mass Spectrum Extraction MS_Acq->Process_MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) Process_NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) Process_IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) Process_MS->MS_Data

Caption: General Workflow for Spectroscopic Analysis.

Solubility of benzyl valerate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Benzyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Understanding of this compound Solubility

This compound is an ester characterized by a benzyl group and a valerate (pentanoate) group. Its molecular structure imparts a predominantly non-polar character, influencing its solubility. The ester linkage provides a site for polar interactions, but the larger hydrocarbon portions of the molecule dictate its general preference for non-polar or moderately polar organic solvents. Its solubility in polar solvents, especially water, is limited.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a range of solvents. This data is essential for applications such as formulation development, reaction chemistry, and purification processes.

SolventSolvent ClassTemperature (°C)Solubility (g/L)Citation
WaterProtic250.04415[1][2]
MethanolProtic20905.7[3]
EthanolProtic20866.05[3]
n-PropanolProtic20691.76[3]
IsopropanolProtic20644.99[3]
n-ButanolProtic20704.3[3]
IsobutanolProtic20Not specified[3]
n-OctanolProtic20154.76[3]
Propylene GlycolProticNot specifiedPoorly soluble[4][5]
GlycerinProticNot specifiedPoorly soluble[4][5]
AcetoneAprotic20541.74[3]
Ethyl AcetateAprotic201109.85[3]
DichloromethaneAprotic20268.59[3]
AcetonitrileAprotic20733.63[3]
TolueneAromatic20591.01[3]
CyclohexanoneAprotic20771.57[3]
1,2-DichlorobenzeneAromatic20109.39[3]
OilsNon-polarNot specifiedSoluble[4][5]

Note: The data indicates that this compound is freely soluble in many common organic solvents, with particularly high solubility in ethyl acetate and methanol. Conversely, it is practically insoluble in water.[1][2]

Experimental Protocols: Determining Solubility

For applications requiring precise solubility values under specific conditions, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Immediately filter the aliquot using a syringe filter compatible with the solvent.

    • Accurately dilute the filtered sample with a known volume of the solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Data Calculation:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units (e.g., g/L, mol/L).

Visualization of Experimental and Logical Workflows

To aid in the practical application of this data, the following diagrams illustrate key processes.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Quantify using HPLC/GC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining this compound solubility.

G Solvent Selection Logic start Define Application Requirement (e.g., high solubility, non-polar) is_polar Is a polar solvent required? start->is_polar is_protic Is a protic solvent acceptable? is_polar->is_protic Yes select_nonpolar Select from: Toluene, Oils is_polar->select_nonpolar No select_aprotic Select from: Ethyl Acetate, Acetone, Dichloromethane, Acetonitrile is_protic->select_aprotic No select_protic Select from: Methanol, Ethanol, Propanol, Butanol is_protic->select_protic Yes end_node Solvent Selected select_aprotic->end_node select_protic->end_node select_nonpolar->end_node

Caption: Logical workflow for solvent selection.

References

Benzyl valerate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl Valerate: Safety Data and Handling Protocols

This guide provides comprehensive safety information and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, associated hazards, and essential precautions for safe laboratory and industrial use.

Chemical and Physical Properties

This compound is a colorless liquid known for its fruity, floral aroma.[1][2] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 10361-39-4[2][3]
Molecular Formula C12H16O2[3][4]
Molecular Weight 192.25 g/mol [5][6]
Appearance Colorless clear liquid[1][2]
Odor Fruity, floral, apple skin[1]
Boiling Point 250 °C; 64 °C @ 15 Torr[2][3]
Density 0.990 - 0.996 g/mL @ 25 °C[1]
Flash Point > 100 °C (> 212 °F)[1][7]
Solubility Insoluble in water; Soluble in alcohol and oils[2]
Refractive Index 1.487 - 1.493 @ 20 °C[1]

Hazard Identification and Toxicology

This compound is classified as an irritant and may cause sensitization upon skin contact.[1] While some sources state it does not meet GHS hazard criteria, others, particularly for the closely related isomer benzyl isovalerate, indicate several hazards.[5][8] It is prudent to handle the chemical with appropriate caution.

GHS Hazard Statements: [5][9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The diagram below illustrates the primary GHS hazard classifications associated with this compound and its isomers.

GHS_Hazards cluster_hazards GHS Hazard Classifications main This compound Irritant h315 H315 Skin Irritation main:f1->h315 Causes h319 H319 Serious Eye Irritation main:f1->h319 Causes h335 H335 Respiratory Irritation main:f1->h335 May Cause h302 H302 Harmful if Swallowed main:f1->h302 May be

Caption: Key GHS hazard statements for this compound.

Toxicological Data: Quantitative toxicity data for this compound is limited; however, data for its isomer, benzyl isovalerate, is available and provides a useful reference point.

TestSpeciesRouteValueSource(s)
LD50RatOral> 5000 mg/kg[5]
LD50RabbitDermal> 5000 mg/kg[7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid breathing vapors, mists, or gas.[4][5]

  • Prevent contact with skin, eyes, and clothing.[4][5]

  • Ground all equipment during transfer to prevent electrostatic charges.[4]

  • Keep the substance away from heat, sparks, and open flames.[7]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[7]

  • Porous materials like rags wetted with this compound may be susceptible to spontaneous combustion.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

ControlSpecificationSource(s)
Engineering Controls Use in a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[5]
Eye/Face Protection Wear chemical safety goggles or a face shield.[11]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]
Respiratory Protection If ventilation is inadequate or vapors are generated, use an approved respirator. For emergencies, a self-contained breathing apparatus (SCBA) is required.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following workflow outlines the recommended steps.

First_Aid_Workflow cluster_exposure Exposure Event cluster_actions First Aid Response cluster_medical Medical Assessment start Exposure Occurs inhalation Inhalation: Move to fresh air. start->inhalation skin Skin Contact: Wash with soap and water. start->skin eye Eye Contact: Rinse with water for 15+ min. start->eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. start->ingestion assess Assess Symptoms (Irritation, difficulty breathing, etc.) inhalation->assess skin->assess eye->assess ingestion->assess seek_medical Seek Immediate Medical Attention assess->seek_medical If symptoms persist or are severe

Caption: Decision workflow for first aid after exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[5][6][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray or mist, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][6][7][13]

  • Specific Hazards: The substance is combustible and containers may explode when heated. Combustion produces toxic fumes, including carbon oxides.[4]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7] Use water mist to cool closed containers.[7]

Accidental Release: The following diagram outlines a systematic approach to managing a chemical spill.

Spill_Response_Workflow cluster_initial Initial Response cluster_contain Containment & Cleanup cluster_final Final Steps spill Spill Detected evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition ppe Don appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe contain Contain spill with inert material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a suitable, closed container for disposal contain->collect clean Clean spill area with soap and water collect->clean dispose Dispose of waste according to local/national regulations clean->dispose

Caption: Logical workflow for handling an accidental release.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles.[4][5]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6]

  • Containment and Cleanup: Remove all sources of ignition. Absorb the spill using an inert material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for proper disposal.[5] After material pickup is complete, ventilate the area and wash the spill site.[5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Valerate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of benzyl valerate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The synthesis is achieved through the Fischer-Speier esterification of valeric acid and benzyl alcohol, a classic and efficient method for ester formation. This guide outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and characterization methods to ensure reproducible and high-yield synthesis.

Introduction

This compound (also known as benzyl pentanoate) is a fatty acid ester that possesses a pleasant, fruity aroma. Its synthesis via Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (valeric acid) and an alcohol (benzyl alcohol).[1][2] The reaction equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1][3] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of valeric acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[4]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4]

Experimental Protocol

This protocol details the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

  • Valeric acid (n-pentanoic acid)

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine valeric acid, benzyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.[5] To favor the formation of the ester, a slight excess of benzyl alcohol can be used.[3]

  • Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.[5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.[5] Be cautious of CO₂ evolution.

    • Wash the organic layer with saturated sodium chloride solution (brine).[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.[5]

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterValueReference
Reactants
Valeric Acid1.0 equivalent[1]
Benzyl Alcohol1.0 - 1.2 equivalents[3]
Catalyst
p-Toluenesulfonic Acid0.05 equivalents[5]
Solvent Toluene[5]
Reaction Temperature Reflux[5]
Reaction Time Until water collection ceases[5]
Expected Yield >85%Based on similar reactions
Product Appearance Colorless to pale yellow oil[5]

Characterization of this compound

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the synthesized this compound.

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule, notably the ester carbonyl (C=O) stretch.

Visualizations

Fischer_Esterification_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst ValericAcid Valeric Acid ProtonatedAcid Protonated Valeric Acid ValericAcid->ProtonatedAcid + H+ BenzylAlcohol Benzyl Alcohol TetrahedralIntermediate Tetrahedral Intermediate H_plus H+ ProtonatedAcid->TetrahedralIntermediate + Benzyl Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated This compound ProtonatedIntermediate->ProtonatedEster - H2O BenzylValerate This compound ProtonatedEster->BenzylValerate - H+ Water Water

Caption: Mechanism of Fischer-Speier Esterification for this compound Synthesis.

Experimental_Workflow start_end start_end process process decision decision output output start Start reactants Mix Valeric Acid, Benzyl Alcohol, p-TsOH, and Toluene start->reactants reflux Reflux with Dean-Stark Trap reactants->reflux water_collected Water Collection Complete? reflux->water_collected water_collected->reflux No cool Cool to Room Temperature water_collected->cool Yes wash_bicarb Wash with Saturated NaHCO3 Solution cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify by Distillation or Chromatography filter_concentrate->purify product Pure this compound purify->product end End product->end

Caption: Experimental Workflow for this compound Synthesis.

References

Application Note: Acid-Catalyzed Synthesis of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of benzyl valerate via Fischer esterification of valeric acid and benzyl alcohol. This acid-catalyzed reaction is a common method for producing esters, which have wide applications in the fragrance, flavor, and pharmaceutical industries. This compound, in particular, is valued for its fruity and floral aroma. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the product, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic ester known for its pleasant fruity aroma, reminiscent of apples and pears.[1] It is synthesized through the Fischer-Speier esterification, a reaction that involves the condensation of a carboxylic acid (valeric acid) with an alcohol (benzyl alcohol) in the presence of an acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields, the removal of water, a byproduct, is crucial.[3][4] Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] This protocol will focus on the use of p-toluenesulfonic acid as the catalyst.

Materials and Methods

Reagents and Equipment

A comprehensive list of reagents with their physical and chemical properties is provided in Table 1. All reagents should be of analytical grade or higher.

Table 1: Physical and Chemical Properties of Reagents and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Valeric AcidC₅H₁₀O₂102.13[5]185-186[5]0.939 at 25°C[6]
Benzyl AlcoholC₇H₈O108.14[7]205.3[7][8]1.041 at 25°C[7]
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.22103-106 (decomposes)-
This compoundC₁₂H₁₆O₂192.25[1][]259.8 at 760 mmHg[1][]0.994 at 20°C[1][10]
TolueneC₇H₈92.14110.60.867 at 20°C
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--~1.08
Anhydrous Magnesium SulfateMgSO₄120.37-2.66

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Protocol

The experimental workflow for the synthesis of this compound is depicted in the diagram below.

G cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification reactants Charge round-bottom flask with: - Valeric Acid - Benzyl Alcohol - p-Toluenesulfonic acid - Toluene setup Assemble Dean-Stark apparatus and reflux condenser reactants->setup reflux Heat the mixture to reflux and collect water setup->reflux cool Cool the reaction mixture to room temperature reflux->cool transfer Transfer to a separatory funnel cool->transfer wash1 Wash with saturated NaHCO₃ solution transfer->wash1 wash2 Wash with brine wash1->wash2 dry Dry the organic layer with anhydrous MgSO₄ wash2->dry filter Filter to remove the drying agent dry->filter evaporate Remove toluene using a rotary evaporator filter->evaporate distill Purify by vacuum distillation (optional) evaporate->distill

Caption: Experimental workflow for the synthesis of this compound.

Step-by-step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine valeric acid (e.g., 0.1 mol), benzyl alcohol (e.g., 0.12 mol), p-toluenesulfonic acid monohydrate (e.g., 0.005 mol), and toluene (e.g., 100 mL). Using a slight excess of the alcohol can help to drive the reaction equilibrium towards the product.[2]

  • Esterification: Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.[11] Continue the reflux until no more water is collected (typically 3-5 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted valeric acid. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the magnesium sulfate.

    • Remove the toluene solvent using a rotary evaporator.

    • For higher purity, the resulting crude this compound can be purified by vacuum distillation.

Reaction Mechanism

The acid-catalyzed esterification of valeric acid with benzyl alcohol follows the Fischer esterification mechanism. This mechanism is a reversible process involving several key steps as illustrated below.[3][4][12]

G cluster_mechanism Fischer Esterification Mechanism protonation 1. Protonation of the carbonyl oxygen of valeric acid by the catalyst (H⁺). nucleophilic_attack 2. Nucleophilic attack of the benzyl alcohol on the protonated carbonyl carbon. protonation->nucleophilic_attack proton_transfer 3. Proton transfer from the oxonium ion to one of the hydroxyl groups. nucleophilic_attack->proton_transfer water_elimination 4. Elimination of a water molecule to form a protonated ester. proton_transfer->water_elimination deprotonation 5. Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. water_elimination->deprotonation

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Results and Discussion

The successful synthesis of this compound should yield a colorless liquid with a characteristic fruity and floral odor.[10][13] The purity of the product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield of the reaction can be optimized by adjusting the molar ratio of the reactants and ensuring the efficient removal of water.[2] A typical yield for this reaction is in the range of 80-95%.

Safety Precautions

  • Valeric acid is corrosive and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.[14]

  • Benzyl alcohol can be an irritant to the skin and eyes.[15]

  • p-Toluenesulfonic acid is a strong acid and should be handled with care.

  • Toluene is a flammable and volatile organic solvent. Ensure there are no ignition sources nearby during the reflux.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a reliable and detailed protocol for the acid-catalyzed synthesis of this compound. By following the outlined procedure, researchers can effectively produce this valuable ester for various applications in the chemical and pharmaceutical industries. The use of a Dean-Stark apparatus is critical for achieving a high yield by efficiently removing the water byproduct.

References

Enzymatic Synthesis of Benzyl Valerate: A Biocatalytic Approach to Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl valerate, a key fragrance and flavor compound with a characteristic fruity, floral aroma, is widely used in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often requires harsh conditions and can lead to undesirable byproducts. This application note details a robust and environmentally friendly method for the synthesis of this compound using immobilized lipase as a biocatalyst. The enzymatic approach offers high selectivity, mild reaction conditions, and simpler product purification. This document provides detailed experimental protocols, quantitative data on reaction parameters, and a mechanistic overview of the lipase-catalyzed esterification.

Introduction

The use of enzymes in organic synthesis has gained significant traction due to their high specificity and ability to operate under mild conditions.[1] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly versatile biocatalysts, capable of catalyzing esterification, transesterification, and hydrolysis reactions for a wide range of compounds.[1] The enzymatic synthesis of flavor esters, such as this compound, can be labeled as "natural," which increases their value and consumer acceptance. Immobilized lipases are often preferred in industrial applications as they can be easily separated from the reaction mixture and reused, reducing costs and preventing protein contamination in the final product.[2] Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and highly effective biocatalyst for ester synthesis.[1][3] This protocol focuses on the direct esterification of benzyl alcohol and valeric acid catalyzed by an immobilized lipase.

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[4][5] In this two-step process, the lipase first reacts with the acyl donor (valeric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the acyl-enzyme complex reacts with the alcohol (benzyl alcohol) to produce the ester (this compound) and regenerate the free enzyme.

G cluster_0 Step 1: Acyl-Enzyme Formation cluster_1 Step 2: Ester Formation Lipase Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme + Valeric Acid Valeric_Acid Valeric Acid Water Water Acyl_Enzyme->Water - H2O Benzyl_Alcohol Benzyl Alcohol Benzyl_Valerate This compound Acyl_Enzyme->Benzyl_Valerate + Benzyl Alcohol Regenerated_Lipase Regenerated Lipase Benzyl_Valerate->Regenerated_Lipase - this compound

Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism for this compound synthesis.

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound involves preparation of reactants, the enzymatic reaction, and subsequent analysis of the product.

G Reactant_Prep Reactant Preparation (Benzyl Alcohol, Valeric Acid, Solvent) Enzyme_Addition Addition of Immobilized Lipase Reactant_Prep->Enzyme_Addition Reaction Incubation with Agitation (Controlled Temperature and Time) Enzyme_Addition->Reaction Enzyme_Separation Separation of Immobilized Lipase (Filtration/Centrifugation) Reaction->Enzyme_Separation Product_Analysis Product Analysis (GC/HPLC) Enzyme_Separation->Product_Analysis Enzyme_Wash Washing and Drying of Lipase for Reuse Enzyme_Separation->Enzyme_Wash

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Materials and Methods

Materials:

  • Benzyl alcohol (≥99%)

  • Valeric acid (≥99%)

  • Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Organic solvent (e.g., n-hexane, cyclohexane, or solvent-free system)

  • Molecular sieves (3Å, for water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Standard of this compound for analytical purposes

Equipment:

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessels (e.g., screw-capped flasks)

  • Filtration apparatus or centrifuge

  • Rotary evaporator

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Experimental Protocols

Protocol 1: Direct Esterification in an Organic Solvent

  • To a 50 mL screw-capped flask, add benzyl alcohol and valeric acid. A typical starting molar ratio is 1:1. For example, add 1.08 g (10 mmol) of benzyl alcohol and 1.02 g (10 mmol) of valeric acid.

  • Add 20 mL of n-hexane as the solvent. The use of a non-polar solvent can minimize side reactions and facilitate product recovery.

  • Add 1 g of molecular sieves to remove the water produced during the reaction, which helps to shift the equilibrium towards product formation.

  • Add the immobilized lipase. The enzyme loading can be varied, but a typical starting point is 10% (w/w) of the total substrate weight. In this example, add 0.21 g of Novozym 435.

  • Seal the flask and place it in a shaking incubator at 40-50°C with agitation (e.g., 200 rpm).

  • Take aliquots at different time intervals (e.g., 2, 4, 6, 8, 12, 24 hours) and analyze the conversion to this compound by GC or HPLC.

  • After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove unreacted valeric acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to obtain the crude this compound.

  • The recovered lipase can be washed with the solvent (e.g., n-hexane), dried, and reused in subsequent batches.[6]

Protocol 2: Solvent-Free Synthesis

For a greener approach, the synthesis can be performed in a solvent-free system.

  • In a reaction vessel, combine benzyl alcohol and valeric acid. In a solvent-free system, it may be beneficial to use an excess of one of the reactants to act as the solvent. For instance, a molar ratio of alcohol to acid of 1:1.2 can be used.

  • Add the immobilized lipase (e.g., 5-15% w/w of total substrates).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) with constant stirring.

  • Monitor the reaction progress by analyzing samples periodically.

  • Upon completion, recover the enzyme by filtration.

  • The product can be purified by vacuum distillation to remove unreacted starting materials.

Optimization of Reaction Parameters

The yield of this compound is influenced by several factors. The following tables summarize the effects of key parameters based on studies of similar ester syntheses.

Table 1: Effect of Temperature on Ester Conversion

Temperature (°C)Conversion (%)Reference
30~77[6]
40~82[6]
50~79[6]
60Activity may decline[1]

Note: Data adapted from the synthesis of octyl formate. Optimal temperature for lipase activity is typically between 40-60°C. Higher temperatures can lead to enzyme denaturation.[1][6]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Conversion

Molar RatioConversion (%)Reference
1:1~71[7]
1:3~76[7]
1:5~76[7]
1:7~81[7]

Note: Data adapted from the synthesis of octyl formate. An excess of one substrate can shift the equilibrium towards the product, but a large excess of the acid can sometimes lead to enzyme inhibition.[4][7]

Table 3: Effect of Enzyme Concentration on Ester Conversion

Enzyme Concentration (g/L)Conversion (%)Reference
5~33[6]
10~66[6]
15~71[6]
20~65[6]

Note: Data adapted from the synthesis of octyl formate. Initially, the conversion increases with enzyme concentration. However, at very high concentrations, the conversion may decrease due to mass transfer limitations or enzyme agglomeration.[6]

Enzyme Reusability

A significant advantage of using immobilized enzymes is their potential for reuse. After each reaction cycle, the lipase can be recovered, washed with a suitable solvent like n-hexane to remove any adsorbed products or substrates, and dried before being used in a new batch. Studies have shown that immobilized lipases can be reused for multiple cycles with only a minor loss of activity.[6]

Conclusion

The enzymatic synthesis of this compound using immobilized lipase presents a highly efficient, selective, and sustainable alternative to conventional chemical methods. By optimizing key parameters such as temperature, substrate molar ratio, and enzyme concentration, high conversion yields can be achieved under mild reaction conditions. The reusability of the immobilized biocatalyst further enhances the economic viability of this green chemistry approach for the production of high-value flavor and fragrance compounds.

References

Application of Benzyl Valerate in Flavor Compositions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl Valerate in Flavor Science

This compound (also known as benzyl pentanoate) is an organic ester recognized for its potent fruity and floral aroma profile. It is a valuable component in the flavorist's palette, contributing sweet, apple, and apricot notes with subtle balsamic and musky undertones. Its versatility allows for its use in a wide array of flavor compositions, enhancing fruit profiles, and adding complexity to floral and sweet creations. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in flavor development and analysis.

Physicochemical and Organoleptic Properties

A comprehensive understanding of this compound's properties is essential for its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Benzyl n-pentanoate, Pentanoic acid, phenylmethyl ester
CAS Number 10361-39-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless liquid
Odor Profile Fruity, floral, apple, with sweet and slightly musky notes.
Boiling Point 250 °C
Solubility Insoluble in water; soluble in alcohol and oils.
Regulatory Status FEMA Number: 2152; Generally Recognized as Safe (GRAS).[1][2]

Applications in Flavor Compositions

This compound is utilized across various food and beverage categories to impart and enhance specific flavor profiles. Its primary applications include:

  • Fruit Flavors: It is a key component in apple, pear, and apricot flavorings, providing a characteristic ripe and sweet note.

  • Berry Compositions: It can be used to round out and add complexity to strawberry, raspberry, and cherry profiles.

  • Tropical and Stone Fruits: In smaller quantities, it can enhance the profiles of mango, peach, and plum flavors.

  • Floral and Honey Flavors: Its floral character makes it suitable for honey, rose, and other floral-type flavors.

  • Other Applications: It finds use in chewing gum, baked goods, and confectionery to provide a general fruity sweetness.

Table 2: Recommended Usage Levels of this compound in Food and Beverages

Food CategoryTypical Usage Level (ppm)
Non-alcoholic Beverages5 - 15
Alcoholic Beverages10 - 30
Ice Cream and Desserts10 - 25
Candy and Confectionery20 - 50
Baked Goods15 - 40
Chewing Gumup to 200

Note: These levels are indicative and should be optimized based on the specific food matrix and desired flavor profile.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the methodology for conducting a sensory panel evaluation to characterize the flavor profile of this compound.

Objective: To identify and quantify the key sensory attributes of this compound in a neutral medium.

Materials:

  • This compound solution (e.g., 10 ppm in deodorized water or a 5% sugar solution)

  • Reference standards for sensory attributes (e.g., fresh apple, apricot nectar, rose water)

  • Tasting glasses with lids

  • Unsalted crackers and water for palate cleansing

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and descriptive ability.

    • Conduct training sessions to familiarize panelists with the sensory lexicon for fruity and floral esters.[3][4][5][6][7]

    • Present reference standards to anchor the panelists' understanding of each attribute.

  • Lexicon Development:

    • In a preliminary session, have panelists taste the this compound solution and generate a list of descriptive terms for its aroma and flavor.

    • Through discussion and consensus, refine the list to a final set of 8-10 key attributes (e.g., apple, apricot, sweet, floral, green, musky).

  • Sample Evaluation:

    • Present the coded this compound solution to the panelists in individual sensory booths.

    • Instruct panelists to evaluate the intensity of each attribute on a structured scale (e.g., a 15-point line scale from "none" to "very strong").

    • Ensure panelists cleanse their palates between samples.

  • Data Analysis:

    • Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the mean intensity ratings for each attribute and assess panelist performance.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the key aroma-active compounds in a flavor composition containing this compound.

Objective: To separate and identify the individual volatile compounds contributing to the overall aroma of a flavor blend.

Materials:

  • Flavor composition containing this compound

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

  • Helium carrier gas

  • Liquid nitrogen or other cryo-focusing apparatus (optional)

Procedure:

  • Sample Preparation:

    • Dilute the flavor composition in a suitable solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration for GC analysis.

  • GC-MS-O Analysis:

    • Inject the sample into the GC.

    • Set the GC oven temperature program to effectively separate the volatile compounds. A typical program for esters might be:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 250°C, hold for 5 minutes[9]

    • Split the column effluent between the MS detector and the olfactometry port.

    • Have trained assessors sniff the effluent at the olfactometry port and record the retention time, odor descriptor, and intensity of each detected aroma.

  • Data Analysis:

    • Identify the compounds corresponding to the aroma peaks using the MS data and a mass spectral library.

    • Correlate the sensory data from the olfactometry port with the identified compounds to determine the key aroma contributors.

Flavor Stability: Accelerated Shelf-Life Testing

This protocol details an accelerated method to assess the stability of this compound in a beverage application.

Objective: To evaluate the impact of storage time and temperature on the flavor profile of a beverage containing this compound.

Materials:

  • Beverage base (e.g., carbonated water with sweetener and acid)

  • This compound

  • Incubators set at various temperatures (e.g., 20°C, 30°C, 40°C)[10][11]

  • Analytical instrumentation (e.g., GC-MS for quantitative analysis)

  • Trained sensory panel

Procedure:

  • Sample Preparation:

    • Prepare a batch of the beverage and spike it with a known concentration of this compound.

    • Package the beverage in its final intended packaging.

  • Storage Conditions:

    • Store the samples in the dark at the different temperatures.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove samples from each temperature condition.

  • Analytical and Sensory Evaluation:

    • Conduct quantitative analysis (e.g., GC-MS) to measure the concentration of this compound in the samples.

    • Perform sensory evaluation (e.g., descriptive analysis or triangle tests) to assess any changes in the flavor profile.[9]

  • Data Analysis and Shelf-Life Prediction:

    • Analyze the rate of degradation of this compound at each temperature.

    • Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at normal storage conditions (e.g., ambient temperature).[10][12]

Visualizations

Olfactory Signaling Pathway for Esters

The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a G-protein coupled signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Neuron Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Golf) (Inactive) OR->G_Protein Activates G_Protein_active G-Protein (Golf) (Active) AC Adenylyl Cyclase G_Protein_active->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Na+/Ca2+ Na_Ca Na+ Ca2+ Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction pathway for esters.

Experimental Workflow for New Flavor Ingredient Incorporation

This workflow outlines the key stages for evaluating and incorporating a new flavor ingredient like this compound into a food or beverage product.

Flavor_Ingredient_Workflow cluster_dev Development Phase cluster_val Validation Phase cluster_launch Launch Phase A Ingredient Sourcing & Characterization B Benchtop Formulation (Dosage Optimization) A->B C Informal Sensory Screening B->C D Formal Sensory Evaluation (Descriptive Analysis) C->D D->B Iteration E Pilot Plant Trial & Process Validation D->E F Stability Testing (Accelerated & Real-time) E->F F->B Reformulation G Final Formulation Lock F->G H Commercial Production G->H Sensory_Instrumental_Relationship cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_correlation Correlation & Insight Human_Perception Human Perception (Flavor Profile) Descriptive_Analysis Descriptive Analysis (QDA) Human_Perception->Descriptive_Analysis Quantified by Correlation Data Correlation Descriptive_Analysis->Correlation Provides 'What' Chemical_Composition Chemical Composition (Volatiles) GC_O GC-Olfactometry (GC-O) Chemical_Composition->GC_O Analyzed by GC_O->Correlation Provides 'Why' Flavor_Insight Understanding Key Aroma Compounds Correlation->Flavor_Insight Leads to

References

Application Notes and Protocols for the Use of Benzyl Valerate in Organic Synthesis Teaching Labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of benzyl valerate, a common esterification experiment suitable for undergraduate organic chemistry teaching laboratories. The protocols detailed below are designed to be illustrative and can be adapted for various laboratory settings.

Introduction

This compound (also known as benzyl pentanoate) is an organic ester with a characteristic fruity odor. Its synthesis is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry that demonstrates the principles of acid-catalyzed nucleophilic acyl substitution.[1] This experiment is valuable in a teaching lab setting as it introduces students to important techniques such as reflux, liquid-liquid extraction, and purification by distillation. Furthermore, the characterization of the product using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a practical application of these analytical techniques.

Physicochemical Properties and Safety Information

A summary of the physical and chemical properties of the reagents and product is provided in the table below.

Table 1: Physical and Chemical Properties of Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Valeric AcidC₅H₁₀O₂102.13186-1870.939
Benzyl AlcoholC₇H₈O108.142051.044
Sulfuric AcidH₂SO₄98.083371.840
This compound C₁₂H₁₆O₂ 192.25 250 [2]0.994 [2]

Safety Precautions:

  • Valeric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.

  • Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • This compound: May cause skin and serious eye irritation.[3]

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from valeric acid and benzyl alcohol using sulfuric acid as a catalyst.

3.1. Materials and Reagents

  • Valeric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

3.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Simple distillation apparatus

  • Rotary evaporator (optional)

3.3. Reaction Scheme

The overall reaction is the esterification of valeric acid with benzyl alcohol:

3.4. Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add 5.1 g (0.05 mol) of valeric acid, 6.5 g (0.06 mol, 1.2 equivalents) of benzyl alcohol, and a few boiling chips.

  • Catalyst Addition: While swirling the flask, carefully add 1 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue refluxing for 60-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 30 mL of cold water.

    • Add 20 mL of diethyl ether to the separatory funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Work-up - Neutralization:

    • Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid. You may observe gas evolution (CO₂). Shake until the bubbling ceases.

    • Drain the lower aqueous layer.

    • Repeat the wash with another 20 mL portion of 5% sodium bicarbonate solution.

  • Work-up - Brine Wash:

    • Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove any residual water.

    • Drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Purification:

    • Decant or filter the dried organic solution into a clean, dry round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator or by simple distillation.

    • The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 135-140 °C at 15 mmHg.

3.5. Expected Yield

The expected yield of this compound is typically in the range of 60-75%, depending on the reaction conditions and purification efficiency.

Characterization of this compound

4.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit the following characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1735Strong, sharp peak
C-O (ester)~1250-1100Strong, broad peak
C-H (sp³)~2960-2850Medium to strong peaks
C-H (aromatic)~3100-3000Weak to medium peaks
C=C (aromatic)~1600, ~1450Medium to weak peaks

4.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~0.9Triplet3H
-CH₂-CH₂-CH₃~1.3Sextet2H
-CH₂-C=O~1.6Quintet2H
C₆H₅-CH₂-O-~2.3Triplet2H
-O-CH₂-Ar~5.1Singlet2H
Aromatic -H~7.3-7.4Multiplet5H

4.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound should display the following signals.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
-CH₃~13.7
-CH₂-CH₃~22.3
-CH₂-CH₂-C=O~27.1
-CH₂-C=O~34.0
-O-CH₂-Ar~66.2
Aromatic C-H~128.1, 128.2, 128.5
Aromatic C (quaternary)~136.1
C=O (ester)~173.4

Experimental Workflow and Logic Diagrams

5.1. Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix Valeric Acid and Benzyl Alcohol B Add H₂SO₄ Catalyst A->B C Reflux for 60-90 min B->C D Cool and Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry with Na₂SO₄ G->H I Remove Solvent H->I J Vacuum Distillation I->J K Characterize Product (IR, NMR) J->K

Synthesis and Purification Workflow

5.2. Fischer Esterification Mechanism

The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B Activates Carbonyl C Proton Transfer B->C D Elimination of Water C->D Forms Good Leaving Group E Deprotonation D->E F Ester Product E->F Regenerates Catalyst

Fischer Esterification Mechanism

Comparative Study: this compound vs. Benzyl Isovalerate

For a more advanced teaching laboratory, a comparative synthesis of this compound and its isomer, benzyl isovalerate (from isovaleric acid), can be an excellent exercise. This allows students to explore how subtle changes in the structure of the carboxylic acid affect the physical and spectroscopic properties of the resulting ester. Benzyl isovalerate is known to have a more floral and fruity aroma compared to the simpler fruity scent of this compound. Comparing the IR and NMR spectra of the two isomers can be a valuable lesson in spectral interpretation.

Table 5: Comparison of this compound and Benzyl Isovalerate

PropertyThis compoundBenzyl Isovalerate
Structure Straight-chain pentanoateBranched-chain (3-methylbutanoate)
Odor FruityFloral, fruity
¹H NMR Distinct signals for the straight alkyl chainCharacteristic doublet and multiplet for the isobutyl group

By synthesizing and characterizing both esters, students can gain a deeper understanding of structure-property relationships in organic molecules.

References

Application Note: Quantitative Analysis of Benzyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the identification and quantification of benzyl valerate in solution using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (benzyl pentanoate) is a common fragrance and flavor ingredient whose accurate quantification is essential for quality control and safety assessment in various consumer and pharmaceutical products. The described method provides a robust framework for sample preparation, instrument setup, and data analysis, suitable for researchers, scientists, and professionals in drug development and quality assurance.

Introduction

This compound (C₁₂H₁₆O₂) is an organic ester known for its fruity, floral aroma, leading to its widespread use in cosmetics, perfumes, and food products.[1][2] Its presence and concentration in pharmaceutical formulations as an excipient or trace component must be carefully monitored to ensure product consistency and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio. This protocol outlines a validated GC-MS method for the reliable quantification of this compound.

Experimental Protocol

This protocol is designed for the analysis of this compound in a liquid matrix. Modifications may be necessary for solid or semi-solid samples, which may require techniques like headspace sampling or more rigorous extraction procedures.[3][4]

2.1. Materials and Reagents

  • This compound Standard: Analytical grade, >99% purity

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade

  • Internal Standard (IS): Benzyl Benzoate or a suitable stable isotope-labeled analogue

  • Calibrated Micropipettes and Glassware

  • Autosampler Vials (2 mL) with caps

  • Syringe Filters (0.22 µm, PTFE)

2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Benzyl Benzoate) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the test sample containing this compound with the solvent to fall within the established calibration range. For complex matrices, a liquid-liquid extraction may be required.[4] Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

  • Final Preparation: Filter all prepared solutions through a 0.22 µm syringe filter into autosampler vials for analysis.

2.3. GC-MS Instrumentation and Conditions

The following parameters are recommended and can be adapted based on the specific instrumentation available (e.g., Agilent, Shimadzu, Thermo Scientific).

  • Gas Chromatograph: System equipped with a split/splitless injector.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Injection Mode: Splitless or Split (e.g., 30:1 ratio), depending on concentration.[8]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[6][7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode:

    • Full Scan: For qualitative identification, scan from m/z 40 to 350.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound.

Data Presentation and Analysis

3.1. Identification

This compound is identified by its retention time and the presence of characteristic ions in its mass spectrum. The molecular ion [M]⁺ is expected at m/z 192. The most abundant fragment ion is typically the tropylium ion at m/z 91, with other significant fragments at m/z 108, 57, and 85.[1]

3.2. Quantification

Quantification is performed using the SIM mode for enhanced sensitivity and selectivity. A calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Table 1: Summary of Quantitative GC-MS Data for this compound

ParameterValue
AnalyteThis compound (C₁₂H₁₆O₂)
Molecular Weight192.25 g/mol [1]
Retention Time (Approx.)12.5 minutes (under specified conditions)
Mass Spectrometry Data
Ionization ModeElectron Ionization (EI) at 70 eV
Quantifier Ion (SIM)m/z 91
Qualifier Ions (SIM)m/z 108, m/z 57
Calibration Data
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Workflow and Pathway Visualization

The overall experimental workflow, from sample receipt to final data analysis, is crucial for ensuring reproducible and accurate results. The following diagram illustrates the logical sequence of the protocol.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample SamplePrep Sample Dilution & IS Spiking Sample->SamplePrep StdPrep Prepare Standards & Calibrators StdPrep->SamplePrep Filter Filter Samples (0.22 µm) SamplePrep->Filter GC_Inject GC Injection (1 µL) Filter->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (Scan or SIM) MS_Ionize->MS_Detect DataAcq Data Acquisition MS_Detect->DataAcq PeakID Peak Identification (RT & Mass Spectra) DataAcq->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Report Generate Report Quant->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound. The procedure, encompassing sample preparation, optimized instrument conditions, and clear data analysis steps, is well-suited for routine quality control in pharmaceutical and consumer product industries. Adherence to this protocol will enable researchers and analysts to achieve accurate and reproducible results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantifying Benzyl Valerate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and quantification of benzyl valerate. This compound, an aromatic ester, is utilized in various industries, and a reliable analytical method is crucial for quality control and formulation development. This method is designed to be specific, accurate, and precise, enabling the separation of this compound from its potential impurities, such as benzyl alcohol and valeric acid.

Introduction

This compound (phenylmethyl pentanoate) is an organic ester known for its fruity aroma. It finds applications in the fragrance, flavor, and pharmaceutical industries. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note presents a validated isocratic RP-HPLC method coupled with UV detection for the routine analysis of this compound purity.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate non-polar compounds like this compound.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Benzyl Alcohol (>99% purity)

    • Valeric Acid (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • This stock solution has a concentration of 100 µg/mL.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Impurity Stock Solutions (for method development and validation):

    • Prepare individual stock solutions of benzyl alcohol and valeric acid in methanol at a concentration of 100 µg/mL.

Detailed Protocols

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (100 µg/mL) five times.

  • Calculate the relative standard deviation (RSD) of the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0%.

  • Determine the theoretical plates (N) and tailing factor (T) for the this compound peak. Typical acceptance criteria are N > 2000 and T ≤ 1.5.

Sample Analysis Protocol
  • After confirming system suitability, inject the blank (methanol) to ensure no interfering peaks are present.

  • Inject the standard solution to establish the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the this compound sample using the area percentage method.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

The following tables present representative data obtained during method validation.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) ~ 5.2-
RSD of Retention Time (%) 0.3≤ 2.0%
RSD of Peak Area (%) 0.8≤ 2.0%
Theoretical Plates (N) > 5000> 2000
Tailing Factor (T) 1.1≤ 1.5

Table 2: Retention Times of this compound and Potential Impurities

CompoundRetention Time (min)
Valeric Acid~ 2.5
Benzyl Alcohol~ 3.1
This compound ~ 5.2

Visualizations

HPLC_Workflow prep Sample and Standard Preparation sst System Suitability Testing prep->sst system_prep HPLC System Equilibration system_prep->sst sst->system_prep If Fails analysis Sample Analysis sst->analysis If Passes data_proc Data Processing and Purity Calculation analysis->data_proc report Reporting data_proc->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical_Relationship main This compound (Analyte) method RP-HPLC Method main->method impurity1 Benzyl Alcohol (Potential Impurity) impurity1->method impurity2 Valeric Acid (Potential Impurity) impurity2->method separation Separation method->separation quantification Quantification separation->quantification

Caption: Logical relationship of the analytical method.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound purity. The method is suitable for routine quality control in industrial and research settings. The clear separation of this compound from its potential process-related impurities and degradation products ensures the accuracy of the purity assessment. Further validation, as per ICH guidelines, is recommended if this method is to be used for regulatory submissions.

Application Notes and Protocols for the Hydrolysis of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the acidic and basic hydrolysis of benzyl valerate, a common ester linkage cleavage reaction. The provided protocols offer step-by-step methodologies for conducting these reactions in a laboratory setting.

Introduction

This compound is an ester with applications in fragrances, flavors, and as a potential pro-drug moiety. Understanding its stability and degradation pathways under different pH conditions is crucial for its application and development. Hydrolysis, the cleavage of the ester bond by water, is a primary degradation pathway. This process can be significantly accelerated by catalysis with either acid or base.

Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium reaction that yields benzyl alcohol and valeric acid.[1][2] In contrast, basic hydrolysis, also known as saponification, is an irreversible reaction that produces benzyl alcohol and a salt of valeric acid (a valerate).[1][3] Subsequent acidification is required to obtain the free valeric acid.[3]

Reaction Mechanisms

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the environment.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer-Speier esterification.[2] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of benzyl alcohol lead to the formation of valeric acid.

Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[3] This intermediate then collapses, eliminating the benzyl alcohol's corresponding alkoxide (benzyloxide) as the leaving group. A rapid, irreversible acid-base reaction between the carboxylic acid and the alkoxide drives the reaction to completion.[3]

Data Presentation: Hydrolysis Kinetics of Structurally Related Benzyl Esters

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of a Benzyl Ester

Benzyl EsterTemperature (°C)Acid CatalystRate Constant (k)Reference
Benzyl Nicotinate50HCl (in aqueous buffer)pH-dependent[4]
Betamethasone ValerateNot specifiedSpecific acid catalysispH-dependent[5]

Note: The rate of acid-catalyzed hydrolysis is highly dependent on pH and temperature.

Table 2: Illustrative Kinetic Data for Base-Catalyzed Hydrolysis (Saponification) of Benzyl Esters

Benzyl EsterTemperature (°C)BaseSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Benzyl Benzoate30NaOHAcetone-Water0.046[6]
Benzyl Nicotinate50NaOH (in aqueous buffer)WaterpH-dependent[4]
Butyl Benzyl Phthalate~21NaOHWater with 1% isopropanolNot specified, but noted as fast[7]

Note: The rate of saponification is dependent on the concentration of both the ester and the base.

Signaling Pathways and Experimental Workflow Diagrams

Acid_Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Benzyl_Valerate This compound Protonated_Ester Protonated this compound Benzyl_Valerate->Protonated_Ester + H₃O⁺ H3O_plus H₃O⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Valeric_Acid Valeric Acid Protonated_Intermediate->Valeric_Acid - Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol H3O_plus_regen H₃O⁺ (Catalyst Regenerated)

Caption: Figure 1: Acid-Catalyzed Hydrolysis of this compound.

Basic_Hydrolysis_Mechanism Figure 2: Base-Catalyzed Hydrolysis of this compound (Saponification) cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Benzyl_Valerate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Valerate->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ (Base) Valerate_Salt Valerate Salt Tetrahedral_Intermediate->Valerate_Salt - Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Experimental_Workflow Figure 3: General Experimental Workflow for this compound Hydrolysis Start Start Reaction_Setup Reaction Setup: - this compound - Solvent - Acid/Base Catalyst Start->Reaction_Setup Heating Heating under Reflux Reaction_Setup->Heating Monitoring Monitoring Reaction Progress (e.g., TLC, GC, HPLC) Heating->Monitoring Workup Reaction Workup Monitoring->Workup Acidic_Workup Acidic Hydrolysis: - Neutralization - Extraction Workup->Acidic_Workup Acidic Conditions Basic_Workup Basic Hydrolysis: - Extraction of Benzyl Alcohol - Acidification - Extraction of Valeric Acid Workup->Basic_Workup Basic Conditions Purification Purification of Products (e.g., Distillation, Chromatography) Acidic_Workup->Purification Basic_Workup->Purification Analysis Product Analysis (e.g., NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Benzyl Valerate as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl valerate (CAS No. 10361-39-4), the ester of benzyl alcohol and valeric acid, is a volatile organic compound with applications in the flavor and fragrance industries.[1][2] In analytical chemistry, its stable nature and distinct chromatographic behavior make it a suitable candidate for use as an analytical standard. This document provides detailed application notes and protocols for the use of this compound as both an internal and external standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for method development and ensuring accurate and reproducible results.

PropertyValueReference
CAS Number 10361-39-4--INVALID-LINK--
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
Boiling Point 250 °C--INVALID-LINK--
Density 0.994 g/mL at 20 °C--INVALID-LINK--
Refractive Index 1.48700 to 1.49300 @ 20.00 °C[1]
Solubility Insoluble in water; soluble in alcohol and oils--INVALID-LINK--

Application in Gas Chromatography (GC)

This compound is well-suited for GC analysis due to its volatility. The Kovats retention index, a standardized measure of retention time, is a key parameter for its identification in GC.

Kovats Retention Index for this compound
Column TypeKovats IndexReference
Standard Non-Polar1421, 1408[4]
Semi-Standard Non-Polar1446, 1445, 1388, 1384, 1396[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by GC-MS

This protocol describes a general procedure for the quantification of a volatile or semi-volatile analyte in a sample matrix using this compound as an internal standard. The use of an internal standard corrects for variations in sample injection volume and potential sample loss during preparation.

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • Target analyte (analytical standard grade)

  • High-purity solvent (e.g., methanol, ethyl acetate, hexane)

  • Sample matrix

2. Standard Preparation:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable high-purity solvent in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of the same solvent in a separate volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS stock solution and varying volumes of the analyte stock solution to volumetric flasks and diluting to the final volume with the solvent. A typical concentration range for the analyte could be 1-100 µg/mL, with the internal standard concentration held constant (e.g., 10 µg/mL).

3. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.

  • Spike the sample with a known amount of the this compound internal standard stock solution.

  • Perform an appropriate extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Concentrate or dilute the extract as necessary to bring the analyte concentration within the calibration range.

4. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for both the target analyte and this compound (e.g., for this compound, potential ions could be m/z 91, 108, 192).

5. Data Analysis:

  • Integrate the peak areas of the target analyte and the this compound internal standard in both the calibration standards and the samples.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS).

  • Determine the concentration of the analyte in the sample by calculating its area ratio to the internal standard and using the calibration curve.

GC_MS_Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards Analyte_Stock->Calibration_Standards IS_Stock This compound (IS) Stock Solution Sample Sample IS_Stock->Sample Spiking IS_Stock->Calibration_Standards GC_MS GC-MS Analysis Sample->GC_MS Calibration_Standards->GC_MS Peak_Integration Peak Area Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Analyte Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

GC-MS workflow with an internal standard.
Protocol 2: Quantitative Analysis of a Target Analyte using this compound as an External Standard by HPLC

This protocol outlines a method for quantifying a non-volatile or thermally labile analyte using this compound as an external standard. This method is simpler in terms of sample preparation but requires precise injection volumes.

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • Target analyte (analytical standard grade)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Sample matrix

2. Standard Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase diluent to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.

  • Perform an appropriate extraction to isolate the analyte of interest.

  • Dissolve the final extract in a known volume of the mobile phase diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the specific analyte. For example, a starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength should be set to the absorbance maximum of this compound (or the target analyte if this compound is the analyte). A photodiode array (DAD) detector can be used to monitor multiple wavelengths.

5. Data Analysis:

  • Inject the calibration standards and the prepared sample.

  • Integrate the peak area of this compound in each chromatogram.

  • Create a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Stock This compound Stock Solution Calibration_Standards Calibration Standards Standard_Stock->Calibration_Standards HPLC_Analysis HPLC Analysis Calibration_Standards->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Area Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Analyte Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

HPLC workflow with an external standard.

Conclusion

This compound is a versatile and reliable compound for use as an analytical standard in chromatographic applications. The protocols provided herein offer a solid foundation for method development for the quantification of various analytes in different matrices. As with any analytical method, validation according to ICH guidelines is essential to ensure the accuracy, precision, and robustness of the results.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of benzyl valerate in Fischer esterification reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of reactants. 3. Catalyst Inactivity: The acid catalyst may be old, impure, or used in an insufficient amount.1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms.[1] Alternatively, add a drying agent like molecular sieves to the reaction mixture. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical temperature for solvent-free synthesis is 110-115°C.[2] 3. Catalyst Check: Use a fresh, high-purity acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at a concentration of 0.5–1% v/v.[2]
Presence of Unreacted Starting Materials 1. Suboptimal Molar Ratio: An equimolar ratio of reactants may not be sufficient to drive the reaction to completion. 2. Insufficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.1. Adjust Molar Ratio: Use a slight excess of one reactant. For this compound synthesis, a valeric acid to benzyl alcohol molar ratio of 1:1.2 is recommended to improve yield.[2] 2. Ensure Efficient Stirring: Use adequate magnetic or mechanical stirring throughout the reaction.
Formation of Side Products (e.g., Dibenzyl Ether, Polymerization) 1. High Catalyst Concentration: Benzyl alcohol is prone to side reactions like polymerization and sulfonation, especially with high concentrations of sulfuric acid.[3] 2. High Reaction Temperature: Elevated temperatures can promote the self-condensation of benzyl alcohol to form dibenzyl ether.1. Reduce Catalyst Amount: Use a catalytic amount of acid. A molar ratio of 0.05 of sulfuric acid to the limiting alcohol has been shown to be effective for benzyl esters.[3] 2. Control Temperature: Maintain the reaction temperature within the optimal range. If side reactions persist, consider using a milder catalyst or alternative esterification methods.
Difficulty in Product Purification 1. Incomplete Neutralization: Residual acid catalyst can interfere with purification. 2. Emulsion Formation during Workup: Vigorous shaking during the washing steps can lead to the formation of stable emulsions. 3. Similar Boiling Points: If distillation is used, incomplete separation may occur if the boiling points of the product and unreacted benzyl alcohol are close.1. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a brine wash.[4][5] 2. Gentle Mixing: Gently swirl or invert the separatory funnel during washing steps to avoid emulsion formation. 3. Fractional Distillation or Chromatography: Use fractional distillation for better separation. Alternatively, purify the product using column chromatography on silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of valeric acid to benzyl alcohol for this compound synthesis?

To shift the reaction equilibrium towards the product side, it is recommended to use a slight excess of benzyl alcohol. A molar ratio of 1:1.2 (valeric acid:benzyl alcohol) has been shown to achieve yields exceeding 85%.[2]

Q2: What are the recommended catalysts and their concentrations for this reaction?

Commonly used catalysts for Fischer esterification are strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[6] A catalyst concentration of 0.5–1% (v/v) relative to the limiting reagent is typically effective.[2]

Q3: Is a solvent necessary for the synthesis of this compound?

A solvent is not always necessary. A solvent-free system can be employed, typically at a higher temperature (110–115°C), and can yield 80-85% of the product.[2] However, using a non-polar solvent like toluene or hexane allows for the azeotropic removal of water with a Dean-Stark apparatus, which can significantly improve the yield by driving the reaction equilibrium forward.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will help determine the consumption of reactants and the formation of the product, allowing for the optimization of the reaction time.

Q5: What are the common side products in this compound synthesis and how can they be minimized?

Due to the reactivity of benzyl alcohol, side reactions can occur, especially under harsh conditions.[3]

  • Dibenzyl ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol. This can be minimized by using milder reaction conditions (lower temperature and catalyst concentration) and avoiding a large excess of benzyl alcohol.

  • Polymerization/Sulfonation: Can occur when using high concentrations of sulfuric acid. Using a minimal catalytic amount of acid is crucial.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionExpected YieldReference
Molar Ratio (Valeric Acid:Benzyl Alcohol) 1:1.2>85%[2]
Catalyst (H₂SO₄) 0.5-1% v/v-[2]
Temperature (Solvent-Free) 110-115°C80-85%[2]
Temperature (with Toluene and Dean-Stark) Reflux (approx. 110°C)>90% (estimated)[1]

Table 2: Comparison of Catalysts for Benzyl Ester Synthesis

CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Inexpensive and readily available.Can cause side reactions with sensitive substrates like benzyl alcohol.[3]
p-Toluenesulfonic Acid (p-TsOH) Milder than H₂SO₄, leading to fewer side reactions.More expensive than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃) Can be used under milder conditions.Higher cost.
Ionic Liquids (e.g., [EMIM][HSO₄]) Can act as both catalyst and solvent; potentially reusable.[7]Higher cost and may require specific workup procedures.[7]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add valeric acid and benzyl alcohol in a 1:1.2 molar ratio.

  • Slowly add concentrated sulfuric acid (0.5-1% v/v of the limiting reagent) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to 110-115°C with continuous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of deionized water.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • 5% NaHCO₃ solution (2 x 50 mL, or until no more gas evolves)

    • Saturated brine solution (1 x 50 mL)

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • Same as Protocol 1, with the addition of Toluene and a Dean-Stark apparatus.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add valeric acid, benzyl alcohol (1:1.2 molar ratio), p-toluenesulfonic acid (1-2 mol%), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

Fischer_Esterification_Pathway ValericAcid Valeric Acid ProtonatedCarbonyl Protonated Carbonyl ValericAcid->ProtonatedCarbonyl + H+ BenzylAlcohol Benzyl Alcohol TetrahedralIntermediate Tetrahedral Intermediate H_plus H+ (Catalyst) ProtonatedCarbonyl->TetrahedralIntermediate + Benzyl Alcohol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O BenzylValerate This compound ProtonatedEster->BenzylValerate - H+ Water Water

Caption: Fischer esterification pathway for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 1. Combine Reactants (Valeric Acid, Benzyl Alcohol) Catalyst 2. Add Acid Catalyst Reactants->Catalyst Heat 3. Heat and Reflux (with or without Dean-Stark) Catalyst->Heat Cool 4. Cool Reaction Mixture Heat->Cool Monitor by TLC/GC Wash 5. Wash with H2O, NaHCO3, Brine Cool->Wash Dry 6. Dry Organic Layer Wash->Dry Concentrate 7. Concentrate under Vacuum Dry->Concentrate Purify 8. Purify (Distillation or Chromatography) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

References

Optimizing molar ratio of reactants for benzyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl valerate. Below you will find troubleshooting advice and frequently asked questions focused on optimizing the molar ratio of reactants to maximize yield and purity.

Troubleshooting Guide: Optimizing Reactant Molar Ratios

This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the molar ratio of valeric acid and benzyl alcohol.

IssuePotential Cause(s)Recommended Solution(s)
Low Ester Yield Unfavorable Equilibrium: The Fischer esterification of valeric acid and benzyl alcohol is a reversible reaction. An equimolar ratio of reactants may result in a low equilibrium concentration of the product.Increase the Molar Ratio of Benzyl Alcohol: Employing an excess of benzyl alcohol shifts the reaction equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle. A molar ratio of 1:1.2 (valeric acid to benzyl alcohol) has been shown to produce yields exceeding 85%.[1] For further optimization, consider experimenting with ratios from 1:1.5 to 1:3.
Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or catalyst activity.Optimize Reaction Time and Catalyst: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure an adequate amount of an appropriate acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can drive the equilibrium back towards the reactants, reducing the yield.Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, ensure all reactants and glassware are anhydrous before starting the reaction.
Difficult Product Purification Excess Benzyl Alcohol: While beneficial for yield, a large excess of benzyl alcohol can complicate the purification of the final product due to its relatively high boiling point.Optimize the Molar Ratio: While an excess of alcohol is generally favorable, an excessively large excess can lead to diminishing returns in yield and increased difficulty in purification. Experiment to find the optimal balance for your specific reaction conditions.
Formation of Byproducts: At higher temperatures or with certain catalysts, side reactions such as the formation of dibenzyl ether may occur.Purification Technique: Utilize fractional distillation or column chromatography to separate this compound from unreacted benzyl alcohol and any byproducts.
Reaction Stalls or Proceeds Slowly Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid and facilitate the reaction.Adjust Catalyst Concentration: A typical concentration for sulfuric acid is 0.5–1% v/v.[1] If using a solid acid catalyst, ensure adequate surface area and mixing.
Low Reaction Temperature: The reaction rate is temperature-dependent. Insufficient heat will result in a slow conversion rate.Increase Reaction Temperature: The esterification is typically carried out at elevated temperatures under reflux conditions. Ensure the reaction mixture is heated to the boiling point of the solvent or the lower-boiling reactant.

Frequently Asked Questions (FAQs)

Q1: What is the theoretically optimal molar ratio of valeric acid to benzyl alcohol for this compound synthesis?

A1: While a stoichiometric ratio of 1:1 is required for the reaction, in practice, an excess of one reactant is used to drive the equilibrium towards the product side. For the synthesis of this compound, a molar ratio of 1:1.2 (valeric acid to benzyl alcohol) is a good starting point and has been reported to achieve yields of over 85%.[1] However, the optimal ratio can be influenced by other reaction conditions and should be determined experimentally.

Q2: Why is using an excess of benzyl alcohol generally preferred over an excess of valeric acid?

A2: Benzyl alcohol is often less expensive and easier to remove during purification than valeric acid. Unreacted valeric acid can be more challenging to separate from the ester product due to the potential for azeotrope formation and similar polarities.

Q3: Can too much excess benzyl alcohol be detrimental to the reaction?

A3: Yes, while a moderate excess is beneficial, a very large excess of benzyl alcohol can complicate the purification process, requiring more energy and time for its removal. In some cases, particularly in enzymatic esterifications, a high concentration of alcohol can lead to enzyme inhibition.

Q4: How does the molar ratio of reactants affect the reaction time?

A4: Increasing the concentration of one reactant (typically the alcohol) will increase the frequency of collisions between the reactant molecules, which can lead to a faster reaction rate and potentially a shorter time to reach equilibrium.

Q5: If I use a large excess of benzyl alcohol, what is the best way to remove it after the reaction?

A5: The excess benzyl alcohol can be removed by fractional distillation under reduced pressure. The significant difference in boiling points between benzyl alcohol (approx. 205 °C) and this compound (approx. 250 °C) allows for their separation. Alternatively, column chromatography can be employed for purification on a smaller scale.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Valeric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add valeric acid and benzyl alcohol. A recommended starting molar ratio is 1:1.2 (valeric acid:benzyl alcohol).[1] If using a Dean-Stark apparatus, fill the side arm with a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.5-1% v/v of concentrated H₂SO₄) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like diethyl ether.

    • Carefully transfer the mixture to a separatory funnel and wash with water.

    • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizing the Workflow

To better understand the experimental process and the logic behind troubleshooting, the following diagrams have been generated.

Esterification_Workflow Reactants 1. Combine Reactants Valeric Acid & Benzyl Alcohol (e.g., 1:1.2 molar ratio) Catalyst 2. Add Acid Catalyst (e.g., H2SO4) Reactants->Catalyst Reflux 3. Heat to Reflux (Monitor Progress) Catalyst->Reflux Workup 4. Work-up (Neutralize & Wash) Reflux->Workup Purification 5. Purify (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low this compound Yield? CheckRatio Is Molar Ratio of Alcohol to Acid > 1:1? Start->CheckRatio Yes IncreaseRatio Action: Increase Benzyl Alcohol Molar Ratio (e.g., 1:1.2 to 1:3) CheckRatio->IncreaseRatio No CheckWater Is Water Being Effectively Removed? CheckRatio->CheckWater Yes IncreaseRatio->CheckWater RemoveWater Action: Use Dean-Stark or Anhydrous Reagents CheckWater->RemoveWater No CheckCatalyst Is Catalyst Concentration and Activity Sufficient? CheckWater->CheckCatalyst Yes RemoveWater->CheckCatalyst OptimizeCatalyst Action: Increase Catalyst Concentration or Choose a Different Catalyst CheckCatalyst->OptimizeCatalyst No CheckTimeTemp Are Reaction Time and Temperature Optimized? CheckCatalyst->CheckTimeTemp Yes OptimizeCatalyst->CheckTimeTemp OptimizeTimeTemp Action: Increase Reflux Time and/or Temperature and Monitor CheckTimeTemp->OptimizeTimeTemp No Failure Yield Still Low CheckTimeTemp->Failure Yes Success Yield Improved OptimizeTimeTemp->Success

References

Technical Support Center: Benzyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of benzyl valerate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data on various catalytic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common and effective catalysts for synthesizing this compound?

A1: The synthesis of this compound, typically via the esterification of valeric acid with benzyl alcohol, can be effectively catalyzed by several types of catalysts:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective, common, and cost-effective.[1] They work by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

  • Heterogeneous Acid Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-16), zeolites, sulfated metal-incorporated mesoporous silicates (e.g., S-Fe-MCM-48), and silica-supported boric acid are gaining popularity.[1][2][3][4] Their primary advantage is the ease of separation from the reaction mixture, allowing for simpler work-up procedures and potential for catalyst recycling.[1][5]

  • Enzymatic Catalysts (Biocatalysts): Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB, often sold as Novozym 435), are a green alternative.[1] They operate under mild conditions, exhibit high specificity which minimizes by-products, and can reduce energy consumption.[1]

Q2: My reaction yield is consistently low. What are the common causes and how can I fix them?

A2: Low yields in Fischer esterification are often due to the reaction's reversible nature.[6] Here are the primary causes and solutions:

  • Cause 1: Water Inhibition: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (valeric acid and benzyl alcohol), reducing the ester yield.[6][7]

    • Solution: Remove water as it forms using a Dean-Stark apparatus for azeotropic distillation.[6] Alternatively, using a dehydrating agent or performing the reaction under vacuum can be effective.

  • Cause 2: Unfavorable Equilibrium: The inherent equilibrium of the reaction may not favor the product side sufficiently.

    • Solution: Use an excess of one reactant. Employing an excess of benzyl alcohol (e.g., a valeric acid to benzyl alcohol molar ratio of 1:1.2 or higher) can drive the reaction forward, with reported yields exceeding 85%.[1]

  • Cause 3: Insufficient Catalyst Activity or Amount: The catalyst concentration may be too low, or the catalyst may not be active enough.

    • Solution: For homogeneous catalysts like H₂SO₄, a concentration of 0.5–1% v/v is typically effective.[1] For heterogeneous and enzymatic catalysts, ensure the loading is optimized as per literature recommendations. Verify the catalyst has not degraded, especially if it has been stored for a long time.

  • Cause 4: Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to reach completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time. Esterification reactions are typically performed at elevated temperatures under reflux to increase the reaction rate.[1]

Q3: I'm observing significant side product formation. What are these impurities and how can I prevent them?

A3: Side products can arise from the reactivity of the starting materials, particularly benzyl alcohol.

  • Dibenzyl Ether: This can form via the acid-catalyzed self-condensation of two molecules of benzyl alcohol.

    • Prevention: Avoid excessively high temperatures and high concentrations of the acid catalyst.

  • Polymerization/Sulfonation of Benzyl Alcohol: Benzyl alcohol can be prone to polymerization and sulfonation, especially in the presence of excess concentrated sulfuric acid.[8]

    • Prevention: Use a minimal, catalytic amount of sulfuric acid.[8] Alternatively, switch to a milder catalyst like p-TsOH or a heterogeneous acid catalyst.

  • Oxidation Products: If air (oxygen) is not excluded from the reaction, benzyl alcohol can be oxidized to benzaldehyde and subsequently to benzoic acid, especially at higher temperatures or in the presence of certain metal catalysts.[9][10]

    • Prevention: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: My solid acid catalyst is losing activity after a few cycles. What causes this deactivation?

A4: Heterogeneous catalyst deactivation is a known issue in esterification.

  • Leaching of Active Sites: The active species (e.g., sulfonic acid groups) can slowly dissolve or leach into the reaction medium, reducing the number of catalytic sites.[11][12]

  • Pore Blocking: Reactants, products, or by-products can adsorb onto the catalyst surface or within its pores, blocking access to the active sites.[5][11]

  • Formation of Inhibiting Esters: In some cases, the alcohol can react with the sulfonic acid groups on the catalyst itself, forming sulfonic esters and deactivating the site.[12]

    • Troubleshooting: Catalyst deactivation can sometimes be reversed by washing with a solvent to remove adsorbed species or by thermal regeneration. To mitigate leaching, using catalysts with more robustly anchored active sites is recommended.

Catalyst Performance Comparison

The following table summarizes quantitative data for different catalytic systems used in the synthesis of benzyl esters, providing a basis for comparison.

Catalyst TypeCatalyst ExampleReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield/ConversionReference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Valeric Acid, Benzyl Alcohol1:1.2Reflux->85%[1]
Heterogeneous Acid Sulfated Fe-MCM-48Acetic Acid, Benzyl Alcohol1:260698.9% Selectivity[4]
Heterogeneous Acid Sulfated Zirconia (SZ)Diethyl Malonate, Benzyl Alcohol1:3120588%[13]
Heterogeneous Acid Silica-supported Boric AcidMethyl Acetoacetate, Benzyl Alcohol-110195%[3]
Enzymatic Candida antarctica Lipase BValeric Acid, Benzyl Alcohol-3772~90% (for Benzyl Acetate)[14]
Lewis Acid Zirconocene TriflateBenzoic Acid, Benzyl Alcohol1:280-74%[15]

Note: Yields are highly dependent on specific reaction conditions and purification methods. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes the classic method for synthesizing this compound.

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine valeric acid (1.0 eq), benzyl alcohol (1.2 - 1.5 eq), and a suitable solvent like toluene (to facilitate azeotropic water removal).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, amounting to approximately 0.5-1% of the total volume.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is approaching completion. Monitor the reaction progress via TLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Heterogeneous Catalysis using an Ion-Exchange Resin

This protocol offers a simpler work-up by using a solid acid catalyst.

  • Reactant Setup: In a round-bottom flask with a reflux condenser, combine valeric acid (1.0 eq) and an excess of benzyl alcohol (2.0 - 3.0 eq). Using an excess of alcohol as the solvent can be effective in solvent-free conditions.

  • Catalyst Addition: Add the acidic ion-exchange resin (e.g., Amberlyst-16), typically 5-10% by weight of the limiting reactant.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring. Monitor the reaction progress via TLC or GC.

  • Work-up: After the reaction reaches completion, cool the mixture and simply filter off the catalyst beads. The catalyst can be washed with a solvent (e.g., diethyl ether), dried, and stored for reuse.

  • Purification: Remove the excess benzyl alcohol from the filtrate under reduced pressure. The remaining crude product can be purified by vacuum distillation if necessary.

Protocol 3: Enzymatic Synthesis using Immobilized Lipase

This "green" protocol uses a biocatalyst under mild conditions.

  • Reactant Setup: In a flask, dissolve valeric acid (1.0 eq) and benzyl alcohol (1.0 - 1.5 eq) in a non-polar organic solvent like hexane or isooctane. Solvent-free conditions are also possible if the reactants are liquid at the reaction temperature.[16]

  • Catalyst Addition: Add immobilized lipase (e.g., Novozym 435), typically 10% by weight of the substrates.[14] Adding molecular sieves can help remove the water byproduct and improve yield.

  • Reaction: Incubate the mixture in a shaker at a mild temperature (e.g., 30-60 °C) for 24-72 hours.[14] The lower temperature preserves the enzyme's activity.

  • Work-up: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for several cycles.

  • Purification: Evaporate the solvent from the filtrate. The resulting product is often of high purity, but can be further purified by column chromatography if needed.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (Valeric Acid, Benzyl Alcohol) Catalyst 2. Add Catalyst (e.g., H₂SO₄, Solid Acid, Lipase) Reactants->Catalyst Heat 3. Heat & Reflux (with water removal if needed) Catalyst->Heat Monitor 4. Monitor Progress (TLC / GC) Heat->Monitor Separate 5. Catalyst Separation (Filtration / Neutralization) Monitor->Separate Purify 6. Purify Product (Washing, Distillation) Separate->Purify Product This compound Purify->Product troubleshooting_guide Start Problem Observed LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts CheckWater Is water being effectively removed? LowYield->CheckWater CheckTemp Is reaction temperature too high? SideProducts->CheckTemp CheckRatio Is an excess of one reactant being used? CheckWater->CheckRatio Yes Sol_Water Action: Use Dean-Stark or add drying agent. CheckWater->Sol_Water No CheckCatalyst Is catalyst loading and activity sufficient? CheckRatio->CheckCatalyst Yes Sol_Ratio Action: Increase molar ratio of benzyl alcohol (e.g., >1.2 eq). CheckRatio->Sol_Ratio No Sol_Catalyst Action: Increase catalyst loading or use fresh catalyst. CheckCatalyst->Sol_Catalyst No CheckAcid Is acid catalyst concentration too high? CheckTemp->CheckAcid No Sol_Temp Action: Reduce reaction temperature. CheckTemp->Sol_Temp Yes CheckAir Is reaction open to atmosphere? CheckAcid->CheckAir No Sol_Acid Action: Reduce catalyst amount or use a milder catalyst. CheckAcid->Sol_Acid Yes Sol_Air Action: Run under an inert atmosphere (N₂/Ar). CheckAir->Sol_Air Yes

References

Technical Support Center: Synthesis of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl valerate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of valeric acid (pentanoic acid) and benzyl alcohol, with the concomitant removal of water to drive the reaction to completion.[1]

Q2: What are the common side reactions observed during the synthesis of this compound?

The primary side reactions encountered during the acid-catalyzed synthesis of this compound include:

  • Dibenzyl Ether Formation: Under acidic conditions, benzyl alcohol can undergo self-condensation to form dibenzyl ether.[2][3]

  • Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized to benzaldehyde, which can introduce impurities into the final product.[4]

  • Further Oxidation to Benzoic Acid: If oxidizing conditions are present, benzaldehyde can be further oxidized to benzoic acid.[4]

Q3: How can I minimize the formation of dibenzyl ether?

The formation of dibenzyl ether is competitive with the desired esterification. To minimize this side reaction, it is crucial to control the reaction conditions, particularly the concentration of the acid catalyst. Higher catalyst concentrations tend to favor the formation of dibenzyl ether.[2] Utilizing an optimal amount of catalyst will favor the esterification pathway.

Q4: What measures can be taken to prevent the oxidation of benzyl alcohol?

Preventing the oxidation of benzyl alcohol primarily involves ensuring an inert atmosphere (e.g., by using nitrogen or argon gas) to exclude oxygen. Additionally, using purified reagents and avoiding excessively high reaction temperatures can help minimize oxidative side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium.- Use an excess of one reactant, typically the less expensive one (e.g., a 1.2:1 molar ratio of benzyl alcohol to valeric acid).[1]- Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.[5]
Insufficient catalysis.Ensure the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is fresh and used in the appropriate concentration.
Presence of a High-Boiling Impurity Formation of dibenzyl ether.- Reduce the concentration of the acid catalyst.- Optimize the reaction temperature and time to favor esterification.[2]
Product Contamination with an Aldehyde Odor Oxidation of benzyl alcohol to benzaldehyde.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Use freshly distilled benzyl alcohol to remove any pre-existing benzaldehyde.
Acidic Impurities in the Final Product Residual valeric acid or acid catalyst.- Wash the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup.- Perform a final purification step such as distillation or column chromatography.

Quantitative Data on Side Reactions

The following tables summarize quantitative data on the formation of side products under different reaction conditions.

Table 1: Effect of Catalyst Concentration on Product Distribution in the Reaction of Benzoic Acid and Benzyl Alcohol

(Data adapted from a study on a similar aromatic ester synthesis which illustrates the principle of competing ether formation)

Catalyst (SiO2-SO3H) Loading (% w/w of alcohol)Benzyl Benzoate Yield (%)Dibenzyl Ether Yield (%)
6.093.61-
7.098.971.03
20.0-~100

Source: Adapted from de Castro, et al. (2015).[2] This data indicates that at lower catalyst concentrations, the formation of the ester is highly favored. As the catalyst concentration increases significantly, the formation of dibenzyl ether becomes the predominant reaction.[2]

Table 2: Influence of Reaction Conditions on the Yield of Benzyl Benzoate

(Data from a study on zirconocene triflate catalyzed esterification of benzoic acid and benzyl alcohol)

SolventAtmosphereAdditiveYield of Benzyl Benzoate (%)
TolueneNormalNoneLow (not specified)
TolueneInertNoneSlightly higher than normal
TolueneInert0.5 mmol WaterHigher yield
TolueneInert5 mmol WaterVery low yield
TolueneInertMolecular SievesLower than standard
HexaneNot specifiedNot specified64

Source: Adapted from Dalla-Santa, O. (2019).[3] This study highlights the significant impact of solvent and additives on the yield of the ester product.[3]

Experimental Protocols

Detailed Experimental Protocol for Fischer Esterification of Valeric Acid and Benzyl Alcohol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove water.

Materials:

  • Valeric acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine valeric acid, a 1.2 molar equivalent of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%). Add a sufficient volume of toluene to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted valeric acid), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Synthesis_Pathway Valeric_Acid Valeric Acid Benzyl_Valerate This compound Valeric_Acid->Benzyl_Valerate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Benzyl_Valerate H_plus H+ H_plus->Benzyl_Valerate Catalyst Water Water Benzyl_Valerate->Water Byproduct

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_ether Ether Formation cluster_oxidation Oxidation Pathway Benzyl_Alcohol1 Benzyl Alcohol Dibenzyl_Ether Dibenzyl Ether Benzyl_Alcohol1->Dibenzyl_Ether Benzyl_Alcohol2 Benzyl Alcohol Benzyl_Alcohol2->Dibenzyl_Ether Water1 Water Dibenzyl_Ether->Water1 Byproduct H_plus1 H+ H_plus1->Dibenzyl_Ether Catalyst Benzyl_Alcohol3 Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl_Alcohol3->Benzaldehyde Oxidant [O] Oxidant->Benzaldehyde Benzoic_Acid Benzoic Acid Oxidant->Benzoic_Acid Benzaldehyde->Benzoic_Acid

Caption: Common side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions Check_Purity->Side_Reactions Yes End Improved Synthesis Check_Purity->End No Increase_Excess_Reagent Increase Excess Reactant Incomplete_Reaction->Increase_Excess_Reagent Remove_Water Ensure Water Removal Incomplete_Reaction->Remove_Water Optimize_Catalyst Optimize Catalyst Concentration Side_Reactions->Optimize_Catalyst Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Purify_Reagents Purify Starting Materials Side_Reactions->Purify_Reagents Increase_Excess_Reagent->End Remove_Water->End Optimize_Catalyst->End Inert_Atmosphere->End Purify_Reagents->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Benzyl Valerate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude benzyl valerate by distillation.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most common impurities include unreacted starting materials such as valeric acid and benzyl alcohol, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the esterification reaction.[1] Side products from other reactions can also be present.[1]

Q2: Why is it important to remove the acid catalyst before distillation?

A2: It is crucial to neutralize and remove any remaining acid catalyst before distillation to prevent the reverse reaction (hydrolysis of the ester) and to avoid potential polymerization or decomposition of the this compound at elevated temperatures.[1][2]

Q3: What is the purpose of washing the crude ester with a sodium bicarbonate solution?

A3: Washing the crude ester with a mild base like sodium bicarbonate or sodium carbonate solution neutralizes and removes residual acidic impurities, including unreacted valeric acid and the acid catalyst.[1] This process converts them into their respective salts, which are soluble in the aqueous layer and can be easily separated.[1] The cessation of carbon dioxide bubbling indicates that all the acid has been neutralized.[1]

Q4: How can I effectively remove water from the crude this compound before distillation?

A4: After washing with aqueous solutions, the organic layer containing the this compound should be dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] The drying agent is then removed by filtration before proceeding to distillation.

Q5: Should I use simple or fractional distillation to purify this compound?

A5: The choice between simple and fractional distillation depends on the boiling points of this compound and the impurities. If the impurities have boiling points significantly different from this compound, simple distillation may be sufficient.[3] However, to effectively separate it from closer boiling impurities like unreacted benzyl alcohol, fractional distillation is recommended to achieve higher purity.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Boiling points of this compound and impurities (e.g., benzyl alcohol) are too close for efficient separation by simple distillation.- The distillation rate is too fast.- Use a fractional distillation column to enhance separation efficiency.[4]- Reduce the heating rate to ensure a slow and steady distillation rate of about 1 drop per second.[5]- Ensure the thermometer is correctly placed to accurately measure the vapor temperature.[5]
Product is Colored (Yellow or Brown) - The reaction mixture was heated for an extended period, leading to the formation of colored impurities.- The distillation temperature is too high, causing thermal decomposition.- Consider treating the crude product with activated carbon before distillation to adsorb colored impurities.[1]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[1]
Low Yield of Purified this compound - Incomplete esterification reaction.- Losses during the work-up and purification steps (e.g., incomplete extraction, product adhering to glassware).- Decomposition of the product during distillation.- In the synthesis step, use an excess of one reactant or remove water as it forms to drive the reaction to completion.[1]- Ensure thorough extraction and transfer of the product between vessels.- Use vacuum distillation to minimize thermal decomposition.[1]
No Product Distilling Over - The heating mantle temperature is too low.- There is a leak in the distillation apparatus (especially under vacuum).- Gradually increase the heating mantle temperature. The flask temperature should be higher than the vapor temperature.- Check all joints and connections for a proper seal. Use grease for ground glass joints if necessary.
Bumping or Uncontrolled Boiling - Absence of boiling chips or a magnetic stirrer in the distillation flask.- Always add a few boiling chips or a magnetic stir bar to the flask before heating to ensure smooth boiling.[6]

Quantitative Data

Parameter Value Reference
Boiling Point 135.0 °C @ 30.00 mm HgThe Good Scents Company
Boiling Point 64 °C @ 15 TorrChemicalBook
Molecular Weight 192.25 g/mol ChemicalBook, GSRS
Density 0.994 g/mL at 20 °CChemicalBook

Experimental Protocol: Purification of Crude this compound by Distillation

This protocol outlines the steps for the purification of crude this compound, synthesized from valeric acid and benzyl alcohol, using fractional distillation.

1. Work-up of the Crude Reaction Mixture:

  • Neutralization: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.

  • Washing: Add deionized water to the separatory funnel and shake gently to wash the organic layer. Allow the layers to separate and discard the lower aqueous layer. Repeat the washing with a saturated sodium chloride solution (brine) to help remove dissolved water from the organic layer.

  • Drying: Transfer the organic layer (crude this compound) to an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Filtration: Filter the dried crude ester through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask suitable for distillation.

2. Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all glassware is dry. Place a few boiling chips or a magnetic stir bar in the distillation flask.

  • Distillation under Reduced Pressure (Vacuum Distillation):

    • Connect the distillation apparatus to a vacuum source.

    • Begin heating the distillation flask gently using a heating mantle.

    • Slowly apply the vacuum to the desired pressure.

    • Collect any low-boiling fractions (e.g., residual solvent or unreacted benzyl alcohol) that distill over at a lower temperature.

    • Monitor the temperature at the thermometer. When the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the pure product in a clean, pre-weighed receiving flask.

    • Continue collecting the fraction as long as the temperature remains constant.

    • Once the temperature starts to drop or rise significantly, or if charring is observed in the distillation flask, stop the distillation.

    • Release the vacuum before turning off the cooling water to the condenser.

3. Product Analysis:

  • Determine the yield of the purified this compound.

  • Assess the purity of the product using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

experimental_workflow Purification of Crude this compound A Crude this compound (from synthesis) B Neutralization (add NaHCO3 solution) A->B Transfer to separatory funnel C Washing (with water and brine) B->C Remove aqueous layer D Drying (with anhydrous MgSO4) C->D Remove aqueous layer E Filtration D->E Remove drying agent F Fractional Distillation (under vacuum) E->F Transfer to distillation flask G Impure Fractions (e.g., Benzyl Alcohol) F->G Collect low-boiling impurities H Pure this compound F->H Collect pure fraction

Caption: Experimental workflow for the purification of crude this compound.

References

Technical Support Center: Benzyl Valerate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzyl valerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound by effectively removing unreacted valeric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted valeric acid from my this compound product?

A1: The three most common and effective methods for removing unreacted valeric acid are:

  • Aqueous Basic Wash (Liquid-Liquid Extraction): This is often the first step after the reaction workup. It uses a mild base to convert the acidic impurity into a water-soluble salt.

  • Flash Column Chromatography: This technique is highly effective for achieving high purity by separating compounds based on their polarity.[1]

  • Vacuum Distillation: This method is suitable for large-scale purification and separates compounds based on differences in their boiling points.[2]

Q2: Why is it necessary to wash the crude this compound with a sodium bicarbonate solution?

A2: Washing with a mild base like sodium bicarbonate is essential to neutralize and remove acidic impurities.[1] This includes unreacted valeric acid and any acid catalyst (e.g., sulfuric acid) used during the esterification reaction.[1] The base reacts with the acid to form a salt, which is soluble in the aqueous layer and can be easily separated from the organic layer containing the this compound.[1][3]

Q3: I've performed a basic wash, but my product is still not pure. What should I do next?

A3: If a basic wash is insufficient, further purification is necessary. For small-scale lab preparations, flash column chromatography is typically the most effective next step.[2] For larger quantities, fractional distillation under reduced pressure (vacuum distillation) is a more practical approach, provided there is a sufficient difference in boiling points between this compound and any remaining impurities.[2]

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be used to determine the purity of your ester:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective for detecting the presence of residual valeric acid by looking for its characteristic carboxylic acid proton signal.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify the components of your mixture, providing accurate purity data.

Troubleshooting Guides

Issue 1: An Emulsion Formed During Aqueous Basic Wash
Possible Cause Solution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.[1]
The densities of the organic and aqueous layers are too similar.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[1][2][4][5][6][7]
High concentration of impurities acting as surfactants.Dilute the mixture with more of the organic solvent. Allow the mixture to stand for a longer period to allow for phase separation.[1]
Stubborn emulsion.Filter the entire mixture through a pad of Celite or glass wool.[4]
Issue 2: Poor Separation in Column Chromatography
Possible Cause Solution
Inappropriate solvent system (eluent).The mobile phase may not be polar enough. The ideal solvent system should give the this compound an Rf value of approximately 0.3 on a TLC plate.[1] A common solvent system for esters is a mixture of hexanes and ethyl acetate.[1][8] Gradually increase the proportion of the more polar solvent (ethyl acetate).
Co-elution of this compound and impurities.Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.[9] A different solvent system, such as dichloromethane/methanol, might provide better selectivity.[8]
The compound is not eluting from the column.Increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[9]
Issue 3: Ineffective Purification by Vacuum Distillation
Possible Cause Solution
Insufficient boiling point difference between this compound and valeric acid.For effective fractional distillation, a boiling point difference of at least 25 °C is recommended.[2] this compound has a boiling point of 135 °C at 30 mmHg[10] and 64 °C at 15 Torr,[11] while valeric acid boils at 185 °C at atmospheric pressure.[12] Under vacuum, this difference may be sufficient for separation.
The vacuum is not low enough.Ensure all joints in the distillation apparatus are properly greased and sealed to achieve and maintain a low pressure.[13]
Bumping of the liquid during heating.Always use a stir bar or boiling chips in the distillation flask to ensure smooth boiling.[13] A Claisen adapter is also recommended to prevent bumping.[13]

Data Presentation

Purification Method Principle of Separation Efficiency in Removing Valeric Acid Potential Yield Loss
Aqueous Basic Wash Partitioning based on acidity and solubility.High (can be >98% with optimal conditions).[14][15]Low to moderate, depending on the number of washes and potential for emulsion formation.
Column Chromatography Adsorption and polarity.Very high, can achieve >99% purity.Moderate, due to product remaining on the column and potential for loss during fraction collection and solvent removal.[16][17]
Vacuum Distillation Difference in boiling points.High, dependent on the boiling point difference and efficiency of the distillation column.Moderate, due to product remaining in the distillation flask and potential for decomposition if overheated.

Experimental Protocols

Protocol 1: Aqueous Basic Wash for Valeric Acid Removal
  • Transfer to Separatory Funnel: After the esterification reaction, cool the reaction mixture to room temperature and transfer it to a separatory funnel. If a solvent was used in the reaction, ensure the this compound is dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas. Continue this process until no more gas is produced.[1]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Add deionized water to the separatory funnel, gently mix, and again drain the lower aqueous layer. This removes residual water-soluble impurities.[2]

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[1][2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.[1]

  • Filtration and Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude this compound, which can be further purified if necessary.[1]

Protocol 2: Flash Column Chromatography Purification
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent will give the this compound an Rf value of approximately 0.3.[1][9]

  • Column Packing: Pack a glass column with silica gel using either a "wet" or "dry" packing method. Ensure the silica gel bed is free of cracks and air bubbles.[18]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Solvent Removal: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are greased.[13]

  • Sample Addition: Place the crude this compound and a stir bar into the round-bottom flask.

  • Vacuum Application: Connect the apparatus to a vacuum source and gradually apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin to heat the flask.

  • Distillation: Collect the fraction that distills at a constant temperature at the recorded pressure. This corresponds to the boiling point of pure this compound under those conditions. The higher-boiling valeric acid will remain in the distillation flask.

  • Stopping the Distillation: Remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[13]

Visualizations

experimental_workflow_extraction cluster_0 Aqueous Basic Wash Workflow start Crude this compound in Organic Solvent add_bicarbonate Add Saturated NaHCO3 Solution start->add_bicarbonate 1. Neutralization separate_layers1 Separate Aqueous and Organic Layers add_bicarbonate->separate_layers1 add_water Wash Organic Layer with Water separate_layers1->add_water 2. Water Wash separate_layers2 Separate Layers add_water->separate_layers2 add_brine Wash Organic Layer with Brine separate_layers2->add_brine 3. Brine Wash separate_layers3 Separate Layers add_brine->separate_layers3 dry_organic Dry Organic Layer (e.g., MgSO4) separate_layers3->dry_organic 4. Drying filter_solid Filter Drying Agent dry_organic->filter_solid evaporate Evaporate Solvent filter_solid->evaporate 5. Concentration end Purified this compound evaporate->end experimental_workflow_chromatography cluster_1 Column Chromatography Workflow select_solvent Select Solvent System using TLC pack_column Pack Column with Silica Gel select_solvent->pack_column 1. Preparation load_sample Load Crude this compound pack_column->load_sample elute Elute with Solvent System load_sample->elute 2. Separation collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions 3. Analysis combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent 4. Isolation pure_product High-Purity this compound evaporate_solvent->pure_product logical_relationship_purification_choice cluster_2 Decision Logic for Purification Method start_node Crude this compound with Valeric Acid initial_wash Perform Aqueous Basic Wash start_node->initial_wash check_purity Check Purity (TLC, NMR, etc.) initial_wash->check_purity is_pure Is Purity Sufficient? check_purity->is_pure scale Scale of Reaction? is_pure->scale No final_product Final Purified Product is_pure->final_product Yes chromatography Column Chromatography scale->chromatography Small Scale distillation Vacuum Distillation scale->distillation Large Scale chromatography->final_product distillation->final_product

References

Troubleshooting low conversion in enzymatic synthesis of benzyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting for common issues encountered during the enzymatic synthesis of benzyl valerate, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Conversion

This section addresses the most common problem in the enzymatic synthesis of this compound: low conversion or yield. The questions are designed to help you diagnose and resolve the issue systematically.

Q1: My reaction shows very low or no conversion of this compound right from the start. What are the primary causes?

Low initial conversion rates typically point to fundamental problems with the reaction components or setup.

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage, handling, or exceeding its shelf life. Immobilized enzymes can also lose activity after multiple reuse cycles.[1]

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature and the molar ratio of the substrates.[2] Most lipases used for esterification have an optimal temperature range of 40-70°C.[2] Temperatures outside this range can lead to very low activity or enzyme denaturation.[3]

  • Presence of Inhibitors: Contaminants in the substrates (valeric acid or benzyl alcohol) or the solvent can act as enzyme inhibitors. Furthermore, some organic acids and short-chain alcohols can be inhibitory to lipases at high concentrations.[4][5]

  • Insufficient Water Activity (a_w): While excess water is detrimental, a minimal amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity.[6] An completely anhydrous environment can result in little to no enzyme activity.

Q2: My conversion rate is high initially but then plateaus at a low level or even decreases over time. Why is this happening?

This is a classic problem in esterification reactions and is often related to the reaction equilibrium and byproducts.

  • Water Accumulation: Esterification is a reversible reaction that produces water as a byproduct. As the reaction proceeds, the water concentration increases. This shifts the reaction equilibrium back towards hydrolysis (the breakdown of the ester into acid and alcohol), thus reducing the net yield of this compound.[6][7] This is a very common cause for a decrease in conversion over time, especially in continuous reactors.[6]

  • Product Inhibition: Although less common with esters than with other products, high concentrations of this compound could potentially cause feedback inhibition of the enzyme.[7][8]

  • Substrate Inhibition/Degradation: If using a fed-batch system, the addition of a high concentration of one of the substrates (particularly short-chain acids or alcohols) can inhibit or deactivate the enzyme.[9] For instance, butyric acid, which is structurally similar to valeric acid, has been reported as a deactivator for some lipases.[4]

  • pH Shift in the Enzyme's Microenvironment: The accumulation of the acidic substrate (valeric acid) around the enzyme, especially if it is immobilized, can lower the pH of the enzyme's essential water layer, potentially leading to a loss of activity.[10]

Q3: I am getting inconsistent yields between different experimental batches, even with the same protocol. What factors should I investigate?

Inconsistent results often stem from subtle variations in starting materials or environmental conditions.

  • Variable Water Activity: The initial water content of your reactants (valeric acid, benzyl alcohol) and solvent can vary between batches. Since water activity is a critical parameter, this variation can lead to inconsistent yields.[11][12]

  • Substrate Purity: The purity of the valeric acid and benzyl alcohol can differ from one supplier or batch to another. The presence of unknown impurities could inhibit the enzyme.

  • Enzyme Batch Variation: The activity of the lipase can vary between different manufacturing lots. It is crucial to perform an activity assay on each new batch of enzyme to ensure consistent performance.

  • Inadequate Mixing: In systems with immobilized enzymes, insufficient agitation can lead to mass transfer limitations, where the substrates cannot efficiently reach the enzyme's active sites.[2] This can be particularly problematic if viscosity increases during the reaction.

Frequently Asked Questions (FAQs)

What is the optimal temperature for the synthesis? The optimal temperature depends on the specific lipase being used but generally falls between 40°C and 70°C.[2] For example, in the synthesis of a similar ester, benzyl stearate, using the common immobilized lipase Novozym 435, the optimal temperature was found to be 60°C.[1] It is crucial to determine the optimum empirically for your specific enzyme.

How does the substrate molar ratio affect the yield? While the stoichiometric ratio is 1:1, using an excess of one reactant, typically benzyl alcohol, can shift the equilibrium toward the formation of the ester, increasing the final conversion.[2] However, a very large excess of alcohol can inhibit or even inactivate the enzyme.[13] Optimal ratios are system-dependent; for instance, a 1:2 molar ratio of valeric acid to ethanol was effective for ethyl valerate synthesis[14], while a 1:7 ratio of acid to alcohol was optimal for benzyl stearate.[1] It is recommended to test a range of molar ratios (e.g., 1:1 to 1:6) to find the ideal balance.

What is water activity (a_w) and why is it critical? Water activity (a_w) measures the energy status of water in the system and is a more accurate predictor of enzyme performance in organic media than simple water content.[6] Water is essential for enzyme flexibility and activity, but as a product of the esterification, excess water will drive the reverse reaction (hydrolysis), lowering your yield.[6][7] Controlling water activity is therefore a critical balancing act to maximize synthesis.

Can the valeric acid or benzyl alcohol inhibit the enzyme? Yes. High concentrations of certain substrates can be inhibitory. Organic acids with low pKa values can be challenging substrates for lipases.[4] Similarly, high concentrations of alcohols, especially short-chain ones, can inhibit or deactivate the enzyme.[5][13] If substrate inhibition is suspected, a fed-batch approach (gradual addition of the substrate) can be an effective strategy.[9]

Should I use a solvent? If so, which one? Solvent choice can significantly impact the reaction. Non-polar, hydrophobic solvents like n-hexane, heptane, or isooctane are often preferred because they help to strip the water produced during the reaction away from the enzyme, shifting the equilibrium towards ester formation.[13] Alternatively, a solvent-free system is a viable and environmentally friendly option, where an excess of benzyl alcohol can act as both reactant and solvent.[7][13]

How can I remove the water produced during the reaction? Continuous removal of water is key to achieving high conversion. Common methods include:

  • Molecular Sieves: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb water.

  • Azeotropic Distillation: Using a Dean-Stark apparatus if the chosen solvent forms an azeotrope with water.[15]

  • Gas Stripping: Bubbling a dry, inert gas like nitrogen through the reaction medium.

  • Vacuum: Applying a vacuum to the system to remove volatile water.

Data Presentation

Table 1: Typical Optimized Reaction Parameters for Lipase-Catalyzed Ester Synthesis

ParameterTypical RangeThis compound/Similar Esters - Example ValuesCitation(s)
Temperature 40 - 70 °C50 - 60 °C[1][2][13]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:71:2 to 1:7[1][14]
Enzyme Loading 1 - 15% (w/w or w/v)4.4 - 30 mg/mL[1][14][16]
Agitation Speed 150 - 250 rpm~200 rpm[1]
Optimal Water Activity (a_w) 0.2 - 0.8Highly enzyme-dependent, often < 0.5[6][17]

Table 2: Effect of Solvent Polarity on Lipase-Catalyzed Esterification

Solvent TypeExamplesGeneral Effect on ConversionCitation(s)
Non-polar / Hydrophobic n-Hexane, Heptane, IsooctaneGenerally high yield; helps remove water.[13]
Polar Aprotic Acetonitrile, DMF, DMSOOften results in zero or very low conversion.[13]
Polar Protic Ethanol, MethanolCan act as a competing substrate; often inhibitory.[13]
Solvent-Free Excess alcohol acts as solventHigh reactant concentration, simplifies purification.[1][7]

Experimental Protocols

Protocol 1: General Lipase Activity Assay (p-Nitrophenyl Palmitate Method)

This protocol provides a general method to check the hydrolytic activity of your lipase, which is a good indicator of its catalytic potential for esterification.

  • Prepare Substrate Solution: Dissolve p-nitrophenyl palmitate (p-NPP) in isopropanol to a concentration of 10 mM.

  • Prepare Buffer: Prepare a 50 mM Tris-HCl buffer at pH 7.5.

  • Reaction Mixture: In a cuvette, mix 880 µL of the Tris-HCl buffer and 100 µL of the p-NPP substrate solution. Incubate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate Reaction: Add 20 µL of your enzyme solution (or a suspension of your immobilized enzyme) to the cuvette, mix quickly, and start monitoring.

  • Measure Absorbance: Measure the increase in absorbance at 410 nm over 5 minutes using a spectrophotometer. The product, p-nitrophenol, is yellow at this pH.

  • Calculate Activity: Calculate the rate of change in absorbance. One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Monitoring this compound Synthesis by Gas Chromatography (GC)
  • Sampling: At predetermined time intervals, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Sample Preparation: If using an immobilized enzyme, centrifuge the sample to pellet the enzyme. Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the GC. Add an internal standard (e.g., dodecane) to improve quantification accuracy.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or similar).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 15°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Create a calibration curve by running known concentrations of pure this compound, valeric acid, and benzyl alcohol. Use the peak areas (relative to the internal standard) to determine the concentration of each component in your reaction samples and calculate the conversion percentage.

Visualizations

TroubleshootingWorkflow Start Low Conversion in this compound Synthesis Problem1 Initial Reaction Rate is Low Start->Problem1 Problem2 Rate Decreases or Plateaus Over Time Start->Problem2 Cause1A Inactive or Denatured Enzyme Problem1->Cause1A Cause1B Sub-Optimal Conditions (Temp, Molar Ratio) Problem1->Cause1B Cause1C Inhibitors in Substrates/Solvent Problem1->Cause1C Cause2A Water Accumulation (Equilibrium Shift to Hydrolysis) Problem2->Cause2A Cause2B Substrate / Product Inhibition Problem2->Cause2B Cause2C Mass Transfer Limitation Problem2->Cause2C Solution1A Solution: - Use fresh/new enzyme batch - Perform activity assay Cause1A->Solution1A Solution1B Solution: - Optimize temperature (e.g., 50-60°C) - Test different molar ratios (e.g., 1:2 to 1:6) Cause1B->Solution1B Solution1C Solution: - Use high-purity substrates - Purify reactants Cause1C->Solution1C Solution2A Solution: - Add molecular sieves - Use a hydrophobic solvent - Apply vacuum or N2 stream Cause2A->Solution2A Solution2B Solution: - Use fed-batch substrate addition - Remove product in-situ Cause2B->Solution2B Solution2C Solution: - Increase agitation speed - Optimize enzyme loading Cause2C->Solution2C

Caption: Troubleshooting workflow for low conversion of this compound.

ReactionEquilibrium Reactants Valeric Acid + Benzyl Alcohol Enzyme Lipase (Enzyme) Reactants->Enzyme Products This compound + Water Enzyme->Products Esterification (Desired Forward Reaction) Products->Enzyme Hydrolysis (Undesired Reverse Reaction) Water High Water Activity (a_w) Water->Products Shifts Equilibrium

Caption: The central role of water in the reaction equilibrium.

References

Optimizing temperature for benzyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of benzyl valerate, aimed at assisting researchers in optimizing their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed reaction where valeric acid (pentanoic acid) and benzyl alcohol are heated, typically under reflux, to form this compound and water.[1][2] The reaction is an equilibrium process, so specific techniques are often employed to favor the formation of the ester product.[2][3]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4] Several factors can contribute:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time or a non-optimal temperature.[4]

  • Water Inhibition: As water is a byproduct, its presence can shift the equilibrium back towards the reactants (hydrolysis), reducing the ester yield.[2][4]

  • Suboptimal Temperature: The reaction temperature might be too low for an efficient rate or too high, causing side reactions.[4]

  • Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-TsOH) might be inactive or used in an insufficient concentration.[4]

  • Impure Reagents: The presence of water or other impurities in the starting materials (benzyl alcohol or valeric acid) can inhibit the reaction.

Q3: How can I optimize the reaction temperature for better yield?

A3: Temperature is a critical parameter. The reaction is typically conducted at the reflux temperature of the solvent or the reactant that is in excess.[5] For many Fischer esterifications, temperatures between 60–110 °C are common.[2] It is crucial to monitor the reaction to avoid excessive heating, which could lead to decomposition or side reactions like the dehydration of benzyl alcohol.

Q4: What are potential side reactions, and how can they be minimized?

A4: The primary side reaction is the reverse reaction, hydrolysis of the ester. Additionally, at high temperatures with a strong acid catalyst, benzyl alcohol can undergo self-etherification to form dibenzyl ether or even elimination reactions.[6] Using a strong oxidizing agent can also lead to the oxidation of the benzyl alcohol. To minimize these, it's important to control the temperature, use appropriate catalysts, and remove water as it forms.[4]

Q5: How can I effectively remove water from the reaction to improve yield?

A5: To drive the equilibrium towards the product, water must be removed. Common methods include:

  • Dean-Stark Apparatus: Using a solvent like toluene that forms an azeotrope with water allows for its continuous removal through distillation.[2][4][5]

  • Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium forward according to Le Chatelier's principle.[4][7][8]

  • Drying Agents: Adding molecular sieves or other dehydrating agents to the reaction mixture can absorb the water produced.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during this compound synthesis.

While specific datasets showing a direct correlation of temperature vs. yield for this compound are proprietary, the general principle for Fischer esterification is that increasing temperature increases the reaction rate up to the point where side reactions or reactant/product degradation become significant. The optimal temperature is often near the boiling point of the excess reactant (e.g., benzyl alcohol, b.p. 205 °C) or the azeotropic solvent used.

Issue / Observation Potential Cause Recommended Solution
Low Ester Yield (<70%) Reaction equilibrium favors reactants.Use a Dean-Stark trap to remove water.[4][5] Alternatively, use a 1.2 to 1.5 molar excess of benzyl alcohol to shift the equilibrium.[1]
Insufficient reaction time or temperature.Monitor reaction progress via TLC. Ensure the reaction is heated to reflux and maintained for several hours (typically 2-10 hours).[2][4]
Inactive or insufficient catalyst.Use a fresh, potent acid catalyst like concentrated H₂SO₄ or p-TsOH at a standard catalytic loading (1-5 mol%).[4]
Presence of Unreacted Starting Material Incomplete reaction.Increase reaction time or temperature moderately. Check catalyst activity.
Poor mixing.Ensure adequate stirring throughout the reaction, especially if reagents are not fully miscible.
Formation of Dark/Polymeric Byproducts Temperature is too high.Reduce the reaction temperature. Monitor for charring. Consider a milder catalyst.
Air oxidation.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive impurities are suspected.
Difficulties in Product Purification Emulsion during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Close boiling points of product and starting material.Use fractional distillation or column chromatography for purification if simple distillation is insufficient.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

  • Valeric Acid

  • Benzyl Alcohol (slight excess, e.g., 1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-3 mol%)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, Condenser, Heating mantle, Separatory funnel

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reagents: To the flask, add valeric acid, benzyl alcohol (1.2 eq.), and toluene.

  • Catalyst: Carefully add the acid catalyst (e.g., p-TsOH) to the mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The water will be collected in the arm of the Dean-Stark trap while the toluene overflows back into the flask. Continue reflux until the theoretical amount of water has been collected (typically 2-4 hours).[4]

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.[5]

    • Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Purification: Remove the toluene solvent using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to yield a clear, colorless liquid.

Visualizations

G Diagram 1: this compound Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Product Workup & Purification cluster_product Final Product Reactants 1. Combine Valeric Acid, Benzyl Alcohol, Toluene Catalyst 2. Add Acid Catalyst (p-TsOH) Reactants->Catalyst Reflux 3. Heat to Reflux (with Dean-Stark Trap) Catalyst->Reflux Cool 4. Cool to Room Temp. Reflux->Cool Wash 5. Aqueous Wash (H₂O, NaHCO₃, Brine) Cool->Wash Dry 6. Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Vacuum Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: A flowchart of the this compound synthesis process.

G Diagram 2: Troubleshooting Low Yield Start Start: Low Yield Observed CheckWater Is water being removed effectively? Start->CheckWater CheckTimeTemp Is reaction time/temp sufficient? CheckWater->CheckTimeTemp Yes Sol_Water Implement Dean-Stark or add excess alcohol. CheckWater->Sol_Water No CheckCatalyst Is catalyst active and sufficient? CheckTimeTemp->CheckCatalyst Yes Sol_TimeTemp Increase reflux time; monitor via TLC. CheckTimeTemp->Sol_TimeTemp No CheckReagents Are reagents pure and anhydrous? CheckCatalyst->CheckReagents Yes Sol_Catalyst Use fresh catalyst; check concentration. CheckCatalyst->Sol_Catalyst No Sol_Reagents Use dry reagents and solvents. CheckReagents->Sol_Reagents No End Yield Optimized CheckReagents->End Yes Sol_Water->CheckTimeTemp Sol_TimeTemp->CheckCatalyst Sol_Catalyst->CheckReagents Sol_Reagents->End

Caption: A decision tree for troubleshooting low yield issues.

References

Column chromatography techniques for purifying benzyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Benzyl Valerate

Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis that I need to separate?

A1: this compound is commonly synthesized via Fischer esterification of benzyl alcohol and valeric acid. The primary impurities to be removed during purification are the unreacted starting materials: benzyl alcohol and valeric acid. Additionally, side products like dibenzyl ether can sometimes form, especially if the reaction is overheated.[1]

Q2: How do I select the appropriate stationary and mobile phases for purifying this compound?

A2: For purifying esters like this compound, standard silica gel is the most common stationary phase.[2] The choice of the mobile phase (eluent) is critical and should be optimized using Thin Layer Chromatography (TLC) before performing the column.[3] A good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. By gradually increasing the proportion of the more polar solvent (ethyl acetate), you can achieve effective separation of the moderately polar this compound from the more polar benzyl alcohol and the potentially less polar impurities.[3]

Q3: Can my this compound decompose on the column? What should I do if I suspect this is happening?

A3: Esters can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[3] If you observe streaking on your TLC plate or recover a low yield of your product, decomposition may be the cause. To mitigate this, you can use deactivated (neutralized) silica gel. This can be prepared by making a slurry of silica gel with a solvent containing a small amount of a base like triethylamine (0.1-1%). Alternatively, using a different stationary phase, such as neutral alumina, can be an effective solution.[2]

Q4: What is the best way to load my crude this compound sample onto the column?

A4: There are two primary methods for sample loading: wet and dry loading.

  • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent.[4] Carefully add this solution to the top of the column, ensuring not to disturb the packed bed.[4] This method is quick but can lead to broader bands if too much solvent is used.

  • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the column. Dry loading is often preferred as it typically results in better separation and sharper bands.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Problem: The separation between this compound and an impurity (e.g., benzyl alcohol) is poor.

  • Possible Cause: The solvent system (eluent) lacks the necessary selectivity to resolve the compounds effectively.[5]

  • Solution: Optimize the solvent system using TLC.[3] Test various ratios of your solvent mixture (e.g., hexanes/ethyl acetate) to maximize the difference in Rf values between your product and the impurity.[5] A larger difference in Rf on the TLC plate will translate to better separation on the column.

Problem: My product is eluting with significant "tailing" or streaking.

  • Possible Cause: This is often due to the compound interacting too strongly with the stationary phase or column overloading. The acidic nature of silica gel can also contribute to this issue with some compounds.

  • Solution: When the product begins to elute, you can try slightly increasing the polarity of the eluent to move it off the column more quickly.[3] If the issue persists, consider using deactivated silica gel or adding a small amount of a modifier like triethylamine to the eluent to reduce unwanted interactions.[5]

Problem: this compound is not eluting from the column, or is eluting very slowly.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.[3]

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[3] Ensure you have correctly identified your product's spot on the initial TLC plates; a very low Rf value would predict this behavior.

Problem: The column runs very slowly or becomes clogged.

  • Possible Cause 1: The silica gel was packed too tightly, or the particles are too fine, leading to high back pressure.[2]

  • Solution 1: Repack the column carefully, ensuring a uniform and moderately compact bed. Avoid using excessive pressure during packing.

  • Possible Cause 2: The sample was not fully dissolved or contained particulate matter that has clogged the column frit or the top of the stationary phase.[6]

  • Solution 2: Always ensure your sample is fully dissolved before loading. If loading a solution (wet loading), filtering it through a small plug of cotton or a syringe filter can prevent particulates from reaching the column.[7]

Data Presentation

Table 1: Common Solvents and Properties for Ester Purification

SolventPolarity IndexBoiling Point (°C)Role in this compound Purification
n-Hexane0.169Non-polar component of the mobile phase.
Ethyl Acetate4.477Polar component of the mobile phase; used to elute the ester.
Dichloromethane3.140Can be used as a more polar alternative or for sample dissolution.
Benzyl Alcohol5.1205A common impurity; more polar than the product.
Valeric Acid4.1186A common impurity; polar, can streak on silica without a modifier.
This compound~3.5 (Est.)261The target product; moderately polar.

Experimental Protocols

Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying approximately 1-2 grams of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • The ideal solvent system will give the this compound an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the chosen starting eluent (the least polar mixture tested).[5]

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]

    • Drain the excess solvent until the level is just above the silica bed and add a protective layer of sand on top.[5]

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~15-20 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

    • If separation is slow, you may gradually increase the polarity of the eluent (gradient elution).

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude this compound tlc Optimize Eluent via TLC crude->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Dry Loading) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure_prod Pure this compound evap->pure_prod

Caption: General workflow for the purification of this compound.

G cluster_solutions start Problem Encountered p1 Poor Separation start->p1 p2 No Elution start->p2 p3 Compound Decomposition start->p3 s1 Optimize eluent with TLC to maximize ΔRf p1->s1 Cause: Low Selectivity s4 Check column packing for channels p1->s4 Cause: Poor Packing s2 Increase eluent polarity (e.g., more Ethyl Acetate) p2->s2 Cause: Eluent too weak s3 Use deactivated silica or neutral alumina p3->s3 Cause: Acidic Silica

Caption: Troubleshooting logic for common chromatography issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of benzyl valerate and compares it with alternative ester compounds, offering valuable insights for researchers and professionals in drug development and chemical analysis. The experimental data is presented in a clear, comparative format, supplemented by detailed methodologies and visual aids to facilitate understanding.

Introduction to ¹H NMR Spectroscopy in Ester Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. In the context of esters like this compound, ¹H NMR provides critical information about the molecular structure by revealing the chemical environment, connectivity, and relative number of protons. Key parameters obtained from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms (like the oxygen in an ester group) are deshielded and appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Describes the number of adjacent, non-equivalent protons, following the n+1 rule.

  • Coupling Constant (J): The distance between peaks in a multiplet, providing information about the dihedral angle between coupled protons.

This guide will focus on the practical application of these principles in interpreting the ¹H NMR spectrum of this compound and comparing it with other structurally related esters.

Analysis of this compound ¹H NMR Spectrum

The structure of this compound (also known as benzyl pentanoate) consists of a benzyl group attached to the oxygen of the valerate (pentanoate) carboxyl group. This arrangement gives rise to a characteristic ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for this compound:

Based on established chemical shift ranges for similar functional groups, the predicted ¹H NMR spectrum of this compound is as follows:

Protons (Structure Label)Chemical Shift (δ, ppm)MultiplicityIntegration
a~7.35Multiplet5H
b~5.1Singlet2H
c~2.3Triplet2H
d~1.6Sextet2H
e~1.3Sextet2H
f~0.9Triplet3H

Structure of this compound with Proton Labeling:

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a unique fingerprint that can be readily distinguished from those of its structural alternatives, such as benzyl acetate and ethyl valerate. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, researchers can confidently identify and characterize this ester. The comparative data and standardized protocol provided in this guide serve as a valuable resource for professionals engaged in chemical synthesis, quality control, and drug development.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation of ions. This guide offers an in-depth comparison of the mass spectrometry fragmentation pattern of benzyl valerate, supported by experimental data and detailed protocols, to aid in its identification and characterization.

This compound (C₁₂H₁₆O₂), an ester with a characteristic fruity odor, finds applications in the flavor and fragrance industries. Its structural elucidation via mass spectrometry reveals a distinct fragmentation pattern dominated by the stability of the benzyl moiety.

Comparative Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The most prominent fragmentation pathways involve the cleavage of the ester bond and rearrangements within the valerate chain. The stability of the resulting carbocations and radical cations dictates the relative abundance of the observed fragment ions.

A comparison with related compounds, such as other benzyl esters and valerate esters, highlights the characteristic fragmentation patterns. For instance, the presence of a benzyl group typically leads to a strong signal at m/z 91, corresponding to the tropylium ion, which is a highly stable aromatic cation. This is a common feature in the mass spectra of many benzyl-containing compounds. The fragmentation of the valerate portion of the molecule is comparable to that of other valerate esters, showing characteristic losses of alkyl fragments.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from experimental findings in spectral databases.[1]

m/z (Mass-to-Charge Ratio) Relative Abundance (%) Proposed Fragment Ion
192~5[C₁₂H₁₆O₂]⁺˙ (Molecular Ion)
108~58[C₇H₈O]⁺˙ (Benzylic alcohol radical cation)
91100[C₇H₇]⁺ (Tropylium ion)
85~21[C₅H₉O]⁺ (Valeryl cation)
57~27[C₄H₉]⁺ (Butyl cation)
41~15[C₃H₅]⁺ (Allyl cation)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard method for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with a reference library spectrum (e.g., NIST, Wiley) for confirmation.

Visualization of Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and consecutive reactions. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways.

This compound Fragmentation cluster_main Primary Fragmentation Pathways M This compound [C12H16O2]+• m/z = 192 F1 Tropylium Ion [C7H7]+ m/z = 91 M->F1 - C5H9O• F2 Benzylic Alcohol Cation [C7H8O]+• m/z = 108 M->F2 McLafferty Rearrangement F3 Valeryl Cation [C5H9O]+ m/z = 85 M->F3 - C7H7• F4 Butyl Cation [C4H9]+ m/z = 57 F3->F4 - CO

Caption: Proposed EI-MS fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the this compound molecule. The most favorable pathway is the cleavage of the C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is typically the base peak in the spectrum.[2] Another significant fragmentation is the McLafferty rearrangement, a characteristic reaction of esters, which results in the formation of a benzylic alcohol radical cation at m/z 108. Cleavage of the benzyl C-O bond from the other side produces the valeryl cation at m/z 85, which can further lose a molecule of carbon monoxide to form the butyl cation at m/z 57.[3][4] These key fragments provide a reliable signature for the identification of this compound in complex mixtures.

References

Comparison of benzyl valerate and benzyl isovalerate odor profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzyl Valerate and Benzyl Isovalerate Odor Profiles

This guide provides a detailed comparison of the olfactory characteristics of two common fragrance and flavor esters: this compound and benzyl isovalerate. The information is intended for researchers, scientists, and professionals in the fields of drug development, flavor chemistry, and perfumery. This document outlines their distinct odor profiles, supported by available data, and details the experimental protocols used for such evaluations.

Introduction to Benzyl Esters

This compound and benzyl isovalerate are isomers that share the same chemical formula (C12H16O2) but differ in the structure of their valerate group. This subtle structural difference leads to distinct and noticeable variations in their perceived aroma. This compound is the benzyl ester of n-pentanoic acid, while benzyl isovalerate is the benzyl ester of 3-methylbutanoic acid. Both are utilized in fragrance and flavor formulations, contributing fruity and floral notes.[1][2]

Odor Profile Comparison

The olfactory characteristics of this compound and benzyl isovalerate, while both generally categorized as "fruity," exhibit significant differences in their specific notes and complexity. Benzyl isovalerate is often described as having a powerful, sweet, and fruity aroma with dominant notes of apple and pineapple.[3][4] It can also possess herbal, powdery, and even subtle cheesy undertones that contribute to a more complex profile.[3][5] In contrast, this compound presents a powerful fruity and somewhat musky, animal-like odor that is generally less floral than its isomer.[2]

Quantitative Odor Profile Data

The following table summarizes the key olfactory descriptors and their relative prominence for each compound.

Odor DescriptorThis compoundBenzyl IsovalerateSource
Primary Scent Fruity, Floral, SweetSweet, Fruity[5][6]
Key Notes Apple, PineappleApple, Pineapple[5][6]
Subtle Nuances Musky, Animal-likeHerbal, Powdery, Cheesy, Musty[2][3][5]
Longevity Not Specified> 160 hours on a smelling strip[3]
Description Powerful fruity and somewhat musky, animal-like odor. Less floral and more musky than the iso-valerate.[2]Powerful sweet-heavy ester opening with dominant apple and pineapple fruitiness, evolving into complex herbal-powdery undertones.[3] Smells like apple pie with a clean, herbal aroma.[7][2][3][7]

Experimental Protocols

The characterization of odor profiles for compounds like this compound and benzyl isovalerate relies on established analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception (olfactometry) to identify aroma-active compounds in a sample.[8]

Methodology:

  • Sample Preparation: The ester sample is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.

  • Injection: A small volume (typically 1-2 µL) of the prepared sample is injected into the gas chromatograph.[9]

  • Separation: The sample is vaporized and travels through a capillary column coated with a stationary phase. Compounds are separated based on their volatility and interaction with the stationary phase.

  • Detection and Olfactometry: The column effluent is split into two paths. One path leads to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other path is directed to a sniffing port.

  • Sensory Analysis: A trained panelist or assessor sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.

  • Data Correlation: The data from the chemical detector is correlated with the sensory data to identify the specific compounds responsible for the perceived aromas.[10]

Synthesis of Esters for Analysis (Esterification)

Researchers can synthesize these esters in the lab for analysis. A common method is Fischer esterification.

Methodology:

  • Reactants: The corresponding carboxylic acid (valeric acid or isovaleric acid) is mixed with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin.[9][11]

  • Heating: The reaction mixture is heated, typically between 70-80°C, for a set period (e.g., 10-30 minutes) to facilitate the reaction.[9]

  • Extraction: After cooling, the mixture is neutralized (e.g., with a sodium carbonate solution) and the ester is extracted using a nonpolar solvent like heptane.

  • Purification: The extracted ester can be purified using techniques like distillation or chromatography before being subjected to GC-O analysis.

Olfactory Signaling Pathway

The perception of odors, including those of this compound and benzyl isovalerate, begins with the interaction of odorant molecules with olfactory receptors in the nasal epithelium. This initiates a cascade of biochemical events known as the olfactory signaling pathway.

The process starts when an odorant molecule binds to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory receptor neuron.[12][13] This binding activates the associated G-protein (G-olf), which in turn activates adenylyl cyclase.[13] This enzyme converts ATP into cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions, which depolarizes the neuron and generates a receptor potential.[13] This signal is then transmitted to the olfactory bulb in the brain for further processing.[13][14]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_process Odorant Odorant (e.g., this compound) Receptor Olfactory Receptor (GPCR) Odorant->Receptor 1. Binding G_Protein G-Protein (Golf) (Inactive) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation ATP ATP Channel CNG Ion Channel (Closed) Ions Na+ / Ca2+ Influx cAMP cAMP ATP->cAMP 4. Conversion AC cAMP->Channel 5. Binding & Opening Depolarization Neuron Depolarization Ions->Depolarization 6. Influx leads to Signal Signal to Olfactory Bulb Depolarization->Signal 7. Generates

Caption: Olfactory signaling pathway from odorant binding to neural signal transmission.

References

Benzyl valerate versus benzyl acetate as a fragrance component

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzyl Valerate and Benzyl Acetate as Fragrance Components

This guide provides a detailed comparison of this compound and benzyl acetate, two common ester compounds utilized in the fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of the performance and characteristics of these fragrance ingredients.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and benzyl acetate is presented in Table 1. These properties influence their volatility, solubility, and ultimately their performance as fragrance components.

PropertyThis compoundBenzyl Acetate
IUPAC Name Benzyl pentanoateBenzyl acetate
CAS Number 638-36-8140-11-4
Molecular Formula C12H16O2C9H10O2
Molecular Weight 192.25 g/mol 150.17 g/mol
Boiling Point 249-250 °C212 °C
Vapor Pressure 0.005 mmHg @ 25 °C0.151 mmHg @ 25 °C
LogP (Octanol/Water Partition Coefficient) 3.291.96
Solubility Insoluble in water; soluble in alcohol and oilsSlightly soluble in water; soluble in alcohol and oils

Odor Profile and Sensory Evaluation

The olfactory characteristics of this compound and benzyl acetate are distinct, lending them to different applications within fragrance formulations. A summary of their sensory profiles is provided in Table 2.

Sensory AttributeThis compoundBenzyl Acetate
Odor Description Fruity, floral, herbaceous with plum and apple notesSweet, fruity, floral with jasmine and ylang-ylang notes
Odor Threshold 0.001 ppm0.016 ppm
Substantivity on Paper Approximately 192 hoursApproximately 6 hours
Typical Use Level in Concentrate 1-5%0.5-10%

Experimental Protocols

The data presented in this guide is typically generated using standardized experimental methodologies. Below are outlines of key protocols.

Gas Chromatography-Olfactometry (GC-O)

GC-O is employed to identify the specific odor-active compounds in a sample.

  • Sample Preparation: The fragrance material is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, separating the individual components based on their boiling points and chemical properties.

  • Detection and Olfactory Assessment: The column effluent is split. One portion goes to a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for quantitative and qualitative analysis. The other portion is directed to an olfactory port where a trained analyst sniffs the effluent and describes the odor of each eluting compound.

  • Data Analysis: The retention time of each odor event is matched with the corresponding peak on the chromatogram to identify the responsible compound.

Sensory Panel Evaluation for Substantivity

This protocol is used to determine the longevity of a fragrance material on a substrate.

  • Substrate Preparation: Standardized paper smelling strips are used as the substrate.

  • Sample Application: A precise amount of the fragrance material (e.g., 0.1 mL of a 10% solution in ethanol) is applied to the smelling strip.

  • Evaluation Schedule: A panel of trained sensory analysts evaluates the odor intensity of the smelling strips at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 96, 192 hours).

  • Intensity Rating: The analysts rate the odor intensity on a defined scale (e.g., a 0-5 or 0-10 point scale, where 0 is no odor and the maximum value is a very strong odor).

  • Data Analysis: The average intensity ratings are plotted against time to generate a substantivity curve. The point at which the odor is no longer consistently detected is considered the end of its substantivity.

Comparative Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of fragrance evaluation and a simplified representation of olfactory signal transduction.

FragranceEvaluationWorkflow Workflow for Fragrance Component Evaluation cluster_physchem Physicochemical Analysis cluster_sensory Sensory Evaluation cluster_application Application & Stability cluster_safety Safety Assessment Prop_Analysis Property Analysis (MW, BP, VP, LogP) Odor_Profile Odor Profiling Prop_Analysis->Odor_Profile Informs Volatility GC_O GC-Olfactometry Odor_Profile->GC_O Substantivity Substantivity Testing Odor_Profile->Substantivity Formulation Formulation Testing GC_O->Formulation Substantivity->Formulation Stability Stability Analysis (pH, Light, Temp) Formulation->Stability Tox_Data Toxicological Data Review Stability->Tox_Data

Caption: Workflow for Fragrance Component Evaluation.

OlfactorySignalingPathway Simplified Olfactory Signal Transduction Odorant Odorant Molecule (e.g., Benzyl Acetate) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca2+ / Na+ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified Olfactory Signal Transduction.

Conclusion

This compound and benzyl acetate exhibit distinct profiles that dictate their use in fragrance compositions. This compound, with its lower volatility and higher substantivity, is well-suited for applications requiring a long-lasting, fruity-herbaceous character. In contrast, benzyl acetate offers a powerful, diffusive, sweet-floral note that is impactful in the top and middle phases of a fragrance's evaporation profile. The choice between these two components will ultimately depend on the desired olfactory effect, the formulation's matrix, and the required longevity of the scent.

A Comparative Guide to Analytical Method Validation for Benzyl Valerate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comprehensive comparison of common analytical techniques for the quantification of benzyl valerate in complex matrices such as cosmetics, pharmaceuticals, and biological fluids. While specific validated methods for this compound are not extensively published, this guide draws upon established validation protocols and performance data for structurally similar compounds, including benzyl benzoate and benzyl alcohol, to provide a practical framework for method development and validation.

The primary analytical techniques suitable for the determination of this compound, a semi-volatile ester, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. The choice of method is typically dictated by the matrix complexity, required sensitivity, and the physicochemical properties of potential interfering substances.

Comparative Performance of Analytical Techniques

The following table summarizes typical performance characteristics for the analysis of benzyl esters in complex matrices, providing a benchmark for the validation of a this compound analytical method. The data is compiled from various studies on analogous compounds.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.04 - 20 ng/mL0.04 - 15 ng/mL
Limit of Quantification (LOQ) 0.1 - 50 ng/mL0.1 - 45 ng/mL
Accuracy (% Recovery) 85 - 115%95 - 105%
Precision (% RSD) < 15%< 5%
Specificity High (Mass Analyzer)Moderate to High (Dependent on Detector)
Matrix Effect Can be significant; requires effective cleanupCan be significant; manageable with appropriate sample preparation and internal standards

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and HPLC.

Protocol 1: Quantification of this compound using GC-MS

This method is particularly suitable for volatile and semi-volatile compounds in complex cosmetic or environmental samples.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Homogenize 1.0 g of the sample matrix (e.g., cream, lotion).

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or hexane).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the injection solvent (e.g., ethyl acetate).

2. GC-MS Instrumental Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Quantification of this compound using RP-HPLC-UV

This method is well-suited for less volatile analytes or when derivatization is not desirable, common in pharmaceutical formulations.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Dilute 1.0 g of the sample with a suitable solvent to reduce viscosity.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the diluted sample onto the cartridge.

  • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elute the analyte with a stronger organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. RP-HPLC-UV Instrumental Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Visualizing the Validation Workflow

A systematic workflow is essential for a comprehensive analytical method validation as per ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Analytical Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Analysis Routine Sample Analysis Robustness->Analysis

Caption: A typical workflow for analytical method validation.

The following diagram illustrates the logical relationship between key validation parameters.

G Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

A Comparative Guide to Stability-Indicating Analytical Methods for Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of benzyl valerate, a common fragrance and flavor ingredient. Ensuring the stability of such compounds is critical in pharmaceutical and cosmetic formulations. This document outlines a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method and compares it with a Gas Chromatography (GC) alternative, providing detailed experimental protocols and performance data to aid in method selection and development.

Introduction to Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active ingredient, free from interference from its degradation products, process impurities, excipients, or other potential impurities. The development of such methods is crucial for assessing the stability of drug substances and products, thereby ensuring their safety and efficacy throughout their shelf life.

For this compound, the primary degradation pathway is anticipated to be the hydrolysis of the ester linkage, yielding benzyl alcohol and valeric acid. Other potential degradation routes include oxidation. A robust stability-indicating method must be able to separate and quantify this compound in the presence of these and any other potential degradants.

Comparative Analysis of Analytical Methods

This guide compares two primary analytical techniques for the quantification of this compound: a proposed stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography (GC) method.

Method Performance Comparison

The following table summarizes the anticipated performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. The data presented are representative of typical performance for the analysis of related compounds, such as benzyl alcohol and other esters, and should be validated for the specific application.

ParameterProposed HPLC MethodProposed GC Method
Principle Separation based on polaritySeparation based on volatility and polarity
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Specificity High, able to resolve degradantsHigh, with mass spectrometry for peak identity confirmation
Typical Run Time 10 - 15 minutes15 - 20 minutes

Experimental Protocols

Proposed Stability-Indicating HPLC Method

This proposed method is based on common practices for the analysis of related aromatic esters and their degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the expected concentration range.

  • Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase to a known volume to achieve a target concentration within the calibration range.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound sample to stress conditions such as:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105°C for 48 hours

    • Photostability: Exposure to UV light (254 nm) and visible light for 7 days

Alternative Gas Chromatography (GC) Method

GC is a suitable alternative for the analysis of volatile compounds like this compound.

Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID or MS): 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • Injection: 1 µL, split mode (e.g., 20:1)

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or hexane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent to a known volume to achieve a target concentration within the calibration range.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the development of a stability-indicating HPLC method and the degradation pathway of this compound.

Workflow for Stability-Indicating HPLC Method Development A Method Development & Optimization (Column, Mobile Phase, Flow Rate, etc.) B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) A->B C Sample Analysis (Degraded and Undegraded) B->C D Peak Purity Analysis (Using PDA Detector) C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E Ensure no co-elution F Validated Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Proposed Degradation Pathway of this compound cluster_products Degradation Products B Benzyl Alcohol C Valeric Acid A This compound A->B Hydrolysis A->C Hydrolysis

Caption: Proposed primary degradation pathway for this compound.

Comparative study of different catalysts for benzyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of flavor and fragrance esters like benzyl valerate is a critical area of study. The choice of catalyst plays a pivotal role in determining reaction efficiency, selectivity, and overall sustainability. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols.

The synthesis of this compound is primarily achieved through the esterification of valeric acid with benzyl alcohol. This reaction is typically catalyzed to achieve high yields and reaction rates. The catalysts employed for this transformation can be broadly categorized into homogeneous acids, heterogeneous solid acids, and biocatalysts. Each class of catalyst presents a unique set of advantages and disadvantages in terms of activity, selectivity, reusability, and environmental impact.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts based on reported experimental data.

CatalystCatalyst LoadingMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Key Observations
Homogeneous Acid Catalysts
Sulfuric Acid (H₂SO₄)0.5–1% v/v1:1.2100–120->85Effective and widely used, but corrosive and difficult to separate from the product.[1]
Heterogeneous Acid Catalysts
Amberlyst-15---Longer than H₂SO₄-Solid acid catalyst, allows for easier purification and catalyst reuse.[1]
Zeolites----44-83Offer shape selectivity and can be tailored for specific reactions.[2]
Niobium grafted SiO₂10% w/w1:1Reflux6-9GoodReusable catalyst, demonstrated for benzyl esters.[3]
Sulfated Metal-Incorporated MCM-489% w/w1:260698.9 (selectivity for benzyl acetate)High selectivity and robust for reuse in esterification of benzyl alcohol.[4]
Biocatalysts
Immobilized Lipase (e.g., Novozym 435)--40–60->60High specificity, minimizes by-products, operates under mild conditions, and is environmentally friendly.[1][5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are generalized protocols for key experiments in this compound synthesis.

Acid-Catalyzed Esterification (Homogeneous)
  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine valeric acid, benzyl alcohol (in a slight excess, e.g., 1:1.2 molar ratio), and a catalytic amount of concentrated sulfuric acid (0.5–1% v/v).[1] A solvent such as toluene can be added to facilitate azeotropic water removal.[1]

  • Reaction: Heat the mixture to reflux (typically 100–120°C).[1] The water produced during the esterification is continuously removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified by distillation under reduced pressure.

Heterogeneous Catalyzed Esterification
  • Reaction Setup: In a reaction vessel, add valeric acid, benzyl alcohol, and the solid acid catalyst (e.g., Amberlyst-15, zeolites).

  • Reaction Conditions: Heat the mixture with stirring at the desired temperature. The reaction can be performed with or without a solvent.

  • Catalyst Recovery: Upon completion of the reaction, the solid catalyst can be easily separated from the reaction mixture by simple filtration.[1]

  • Product Purification: The filtrate containing the product is then purified, typically by distillation. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Enzymatic Esterification (Biocatalysis)
  • Reaction Mixture: In a suitable vessel, combine valeric acid, benzyl alcohol, and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).[1][5] The reaction is often performed in a solvent-free system or in an organic solvent.

  • Incubation: The mixture is incubated at a mild temperature (e.g., 40–60°C) with constant agitation.[1]

  • Enzyme Separation: After the reaction, the immobilized enzyme is separated by filtration for reuse.

  • Product Isolation: The product, this compound, is isolated from the reaction mixture, often through vacuum distillation.

Visualizing the Process

To better understand the experimental workflow and the interplay of catalyst properties, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Separation & Purification cluster_3 Analysis Reactants Valeric Acid + Benzyl Alcohol ReactionVessel Reaction Vessel (Heating & Stirring) Reactants->ReactionVessel Catalyst Catalyst Selection (Acid, Solid Acid, or Enzyme) Catalyst->ReactionVessel WaterRemoval Water Removal (e.g., Dean-Stark) ReactionVessel->WaterRemoval CatalystSeparation Catalyst Separation (Neutralization/Filtration) WaterRemoval->CatalystSeparation Purification Product Purification (Distillation) CatalystSeparation->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

G cluster_0 Catalyst Properties cluster_1 Reaction Conditions CatalystPerformance Catalyst Performance Activity Activity Activity->CatalystPerformance Selectivity Selectivity Selectivity->CatalystPerformance Stability Stability Stability->CatalystPerformance Reusability Reusability Reusability->CatalystPerformance Cost Cost Cost->CatalystPerformance Temperature Temperature Temperature->CatalystPerformance Pressure Pressure Pressure->CatalystPerformance MolarRatio Molar Ratio MolarRatio->CatalystPerformance Solvent Solvent Solvent->CatalystPerformance

Caption: Factors influencing catalyst performance in esterification.

Conclusion

The choice of catalyst for this compound synthesis significantly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint. While traditional homogeneous acid catalysts like sulfuric acid offer high yields, they pose challenges in separation and are corrosive.[1] Heterogeneous solid acid catalysts provide a promising alternative, simplifying product purification and enabling catalyst recycling.[1] For applications demanding high purity and sustainable processes, biocatalysts such as immobilized lipases are increasingly favored due to their high specificity and mild operating conditions.[1][5] The selection of the optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental considerations.

References

A Comparative Sensory Evaluation of Benzyl Valerate in Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive sensory evaluation of benzyl valerate, a key flavoring ingredient, and compares its performance with other common fruity esters. The information presented is supported by established experimental protocols and available sensory data to aid in flavor development and application.

Sensory Profile of this compound: A Fruity and Floral Ester

This compound is an organic ester prized for its characteristic sweet, fruity, and floral aroma. Its scent is often described as reminiscent of apple skin, with nuances that can be applied to a variety of flavor profiles. Understanding its sensory properties is crucial for its effective use in food, beverage, and pharmaceutical applications.

Comparative Sensory Analysis

Table 1: Comparative Olfactory Profiles of Fruity Esters

Aroma AttributeThis compound (Illustrative)Benzyl IsovalerateEthyl ButyrateHexyl Acetate
Fruity HighHighHighModerate
AppleProminentProminentHintPresent
PineappleHintProminentProminentHint
BananaLowLowHintProminent
Floral ModerateModerateLowLow
Sweet HighHighHighModerate
Green HintLowLowPresent
Chemical/Solvent LowLowModerateLow

Note: Intensity scores are illustrative. Benzyl isovalerate, an isomer of this compound, is often described as having a powerful sweet and fruity aroma with dominant apple and pineapple notes.[1] Ethyl butyrate is known for its strong fruity scent, often associated with pineapple. Hexyl acetate contributes a pear-like, fruity, and slightly green aroma.[2]

Experimental Protocols for Sensory Evaluation

To obtain robust and reliable sensory data for flavor compounds like this compound, standardized experimental protocols are essential. The following are detailed methodologies for key sensory evaluation techniques.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of a flavor compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and descriptive ability. Panelists undergo extensive training to develop a standardized lexicon for the aroma and flavor attributes of the samples.

  • Lexicon Development: Through exposure to a wide range of reference standards, the panel collectively develops a list of descriptive terms for the samples' aroma, flavor, and mouthfeel characteristics.

  • Sample Preparation: this compound and other comparative esters are diluted to a predetermined, safe concentration in a neutral base (e.g., water, sugar solution, or unscented oil) to ensure consistent presentation. Samples are coded with random three-digit numbers to prevent bias.[3]

  • Evaluation: In individual, environmentally controlled booths, panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds.

Triangle Test (Difference Testing)

Objective: To determine if a perceptible difference exists between two samples.

Methodology:

  • Sample Preparation: Three samples are presented to each panelist. Two of the samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB, BBA).[3]

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables are used to determine if the difference is significant.

Paired Comparison Test

Objective: To determine the direction of a specific sensory attribute difference between two samples.

Methodology:

  • Sample Preparation: Two coded samples are presented to each panelist.

  • Evaluation: Panelists are asked a specific question, such as "Which sample is sweeter?" or "Which sample has a more intense fruity aroma?".

  • Data Analysis: The results are analyzed using binomial tables to determine if a significant preference or difference in a specific attribute exists.

Mandatory Visualizations

Biosynthesis of Fruity Esters

The characteristic fruity aroma of many esters, including this compound, is a result of their biosynthesis in plants from amino acids and fatty acids. The final step in this process is catalyzed by alcohol acyltransferases (AATs).[4]

G Biosynthesis Pathway of Fruity Esters cluster_0 Fatty Acid Pathway cluster_1 Amino Acid Pathway Fatty Acids Fatty Acids Aldehydes Aldehydes Fatty Acids->Aldehydes Lipoxygenase / HPL Alcohols Alcohols Aldehydes->Alcohols Alcohol Dehydrogenase (ADH) Fruity Esters Fruity Esters Alcohols->Fruity Esters Amino Acids Amino Acids alpha-Keto acids alpha-Keto acids Amino Acids->alpha-Keto acids Acyl-CoA Acyl-CoA alpha-Keto acids->Acyl-CoA Acyl-CoA->Fruity Esters Alcohol Acyltransferase (AAT)

Caption: Biosynthesis of fruity esters from fatty acid and amino acid precursors.

Olfactory Signaling Pathway

The perception of aromas like that of this compound is initiated by the binding of odorant molecules to olfactory receptors in the nasal cavity. This triggers a G-protein coupled receptor (GPCR) signaling cascade.[5]

G Olfactory Signaling Pathway Odorant Molecule (e.g., this compound) Odorant Molecule (e.g., this compound) Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Odorant Molecule (e.g., this compound)->Olfactory Receptor (GPCR) Binds to G-protein (Golf) G-protein (Golf) Olfactory Receptor (GPCR)->G-protein (Golf) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Golf)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Ion Channel Ion Channel cAMP->Ion Channel Opens Depolarization Depolarization Ion Channel->Depolarization Causes Ca2+/Na+ influx Ca2+ / Na+ influx Ca2+ / Na+ influx Signal to Brain Signal to Brain Depolarization->Signal to Brain Generates

Caption: G-protein coupled olfactory signal transduction cascade.

Sensory Evaluation Workflow

A typical workflow for the sensory evaluation of a flavor ingredient involves several key stages, from initial planning to final data interpretation.

G Sensory Evaluation Workflow Define Objectives Define Objectives Select Methodology Select Methodology Define Objectives->Select Methodology Panelist Selection & Training Panelist Selection & Training Select Methodology->Panelist Selection & Training Sensory Evaluation Sensory Evaluation Panelist Selection & Training->Sensory Evaluation Sample Preparation & Coding Sample Preparation & Coding Sample Preparation & Coding->Sensory Evaluation Data Collection Data Collection Sensory Evaluation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation & Reporting Interpretation & Reporting Statistical Analysis->Interpretation & Reporting

Caption: A typical workflow for conducting sensory evaluation of flavor ingredients.

References

A Comparative Guide to the Cross-Reactivity of Benzyl Valerate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzyl valerate's potential cross-reactivity in biological assays. Due to a lack of direct published studies on the cross-reactivity of this compound, this document synthesizes information on its metabolic precursors—benzyl alcohol and valeric acid—and structurally related compounds to present a scientifically grounded, representative comparison. The experimental data presented herein is hypothetical and intended to serve as a framework for designing and interpreting cross-reactivity studies.

Biological Profile of this compound and its Metabolites

This compound is an ester that is expected to be hydrolyzed into benzyl alcohol and valeric acid in biological systems.[1] Therefore, understanding the biological activities of these metabolites is crucial for predicting potential off-target effects and cross-reactivity.

  • Benzyl Alcohol: This aromatic alcohol is used as a preservative in various pharmaceutical formulations due to its bacteriostatic properties.[2][3] It has low acute toxicity, with an LD50 of 1.2 g/kg in rats.[4] In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid, conjugated with glycine in the liver, and excreted as hippuric acid.[4] High concentrations can lead to toxic effects, including respiratory failure, hypotension, and convulsions.[4][5] The acute toxicity appears to be caused by the alcohol itself rather than its metabolite, benzaldehyde.[6]

  • Valeric Acid (Pentanoic Acid): As a short-chain fatty acid (SCFA), valeric acid is a product of gut microbiome metabolism.[7][8] It has been investigated for various pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects, potentially through the inhibition of histone deacetylases (HDACs).[9][10] Valeric acid can be a skin and eye irritant and is considered corrosive in its pure form.[11][12]

Hypothetical Cross-Reactivity Data

To illustrate how this compound might perform in a cross-reactivity assay, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA). This fictitious assay is designed to detect and quantify a target analyte in the presence of this compound and its related compounds.

CompoundStructureIC50 (nM)¹% Cross-Reactivity²
Target Analyte (Hypothetical)10100%
This compound Benzyl Pentanoate5,0000.2%
Benzyl Alcohol Phenylmethanol> 100,000< 0.01%
Valeric Acid Pentanoic Acid> 100,000< 0.01%
Benzyl Isovalerate Benzyl 3-methylbutanoate8,0000.125%

¹ IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits 50% of the specific binding of the target analyte. ² % Cross-Reactivity is calculated as (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Disclaimer: The data in this table is representative and not based on published experimental results for this compound. It is intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Experimental Protocols

A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with structurally similar compounds.

Objective: To determine the cross-reactivity of an antibody raised against a target analyte with this compound, benzyl alcohol, valeric acid, and benzyl isovalerate.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (Target Analyte conjugated to a carrier protein like BSA)

  • Primary antibody (Polyclonal or monoclonal antibody specific to the Target Analyte)

  • HRP-conjugated secondary antibody

  • Test compounds: this compound, benzyl alcohol, valeric acid, benzyl isovalerate

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M Sulfuric Acid)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add standard solutions of the target analyte or various concentrations of the test compounds (this compound and its analogs) to the wells. Immediately add the primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 values for the target analyte and each test compound. Calculate the percent cross-reactivity for each test compound.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 1. Coat Plate with Antigen-BSA Conjugate p2 2. Wash p1->p2 p3 3. Block Non-specific Sites p2->p3 p4 4. Wash p3->p4 a1 5. Add Sample/Standard (Contains Free Analyte) p4->a1 a2 6. Add Primary Antibody a1->a2 Competition for Antibody Binding d1 7. Wash a2->d1 d2 8. Add HRP-conjugated Secondary Antibody d1->d2 d3 9. Wash d2->d3 d4 10. Add TMB Substrate d3->d4 d5 11. Stop Reaction d4->d5 result 12. Read Absorbance at 450 nm d5->result

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

HDAC_Inhibition_Pathway cluster_metabolism Metabolism cluster_cellular_effect Cellular Effect BV This compound VA Valeric Acid (SCFA) BV->VA Hydrolysis HDAC Histone Deacetylase (HDAC) VA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Chromatin Chromatin Relaxation Ac_Histones->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression

Caption: Hypothetical pathway of HDAC inhibition by valeric acid.

References

Safety Operating Guide

Proper Disposal Procedures for Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of benzyl valerate, designed for researchers, scientists, and drug development professionals. Due to conflicting classifications in safety data sheets, a conservative approach treating the substance as hazardous is recommended until a formal hazard assessment is completed by your institution's environmental health and safety (EHS) office.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors.[1]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for reference during handling and storage.

PropertyValue
CAS Number 10361-39-4[2][3]
Appearance Colorless clear liquid (est)[3]
Molecular Formula C₁₂H₁₆O₂[4][5]
Molecular Weight 192.25 g/mol [4]
Specific Gravity 0.99000 to 0.99600 @ 25.00 °C[3]
Flash Point > 100 °C (> 212 °F)[3]
Refractive Index 1.48700 to 1.49300 @ 20.00 °C[3]

Step-by-Step Disposal Protocol

This procedure outlines the necessary steps from waste generation to final disposal, emphasizing safety and regulatory compliance.

Step 1: Waste Identification and Classification
  • Review Safety Data Sheets (SDS): Some sources classify this compound as causing skin, eye, and respiratory irritation, while others state it is not a hazardous substance.[2][4][5]

  • Consult EHS: Due to this ambiguity, treat all this compound waste as hazardous unless confirmed otherwise by your institution's EHS or equivalent safety office.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under local, regional, and national regulations.[7]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.[8][9]

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use only leak-proof containers that are chemically compatible with this compound. Plastic containers are often preferred to glass to minimize the risk of breakage.[8]

  • Proper Labeling: All waste containers must be clearly labeled. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • The date of waste generation.[8]

    • The physical location of origin (e.g., Building, Room Number).[8]

    • The name and contact information of the Principal Investigator.[8]

    • Appropriate hazard pictograms checked or affixed.[8]

Step 3: Storage
  • Designated Storage Area: Store sealed waste containers in a designated, secure area that is accessible only to trained personnel. This area should be labeled with a "Hazardous Waste Storage Area" sign.[10]

  • Safe Conditions: The storage location should be away from heat, open flames, and ignition sources.[10] Ensure containers are protected from foot traffic to prevent tipping or damage.[10] Flammable wastes should be kept in a designated flammable storage cabinet.[10]

Step 4: Disposal
  • EHS Collection: The primary and recommended method for disposal is through your institution's hazardous waste program.[6][8] Contact your EHS office to schedule a waste pickup. Do not transport hazardous waste yourself.[6]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound in the regular trash.[8][11]

    • Do not pour this compound down the sink or into any sewer drain unless you have explicit written permission from your EHS office for specific, neutralized, non-hazardous solutions.[8][11] Unauthorized drain disposal is illegal and environmentally harmful.[9]

  • Empty Containers: A container that held this compound can typically be disposed of as regular trash only after it has been thoroughly emptied of all liquid, the label has been defaced, and the cap is removed.[6] For containers that held acute hazardous wastes, triple-rinsing with a suitable solvent may be required, with the rinseate collected as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated consult_sds Consult SDS & Institutional Policy start->consult_sds treat_hazardous Treat as Hazardous Waste consult_sds->treat_hazardous Classification is Hazardous or Ambiguous non_hazardous Confirmed Non-Hazardous by EHS consult_sds->non_hazardous Classification is Non-Hazardous containerize 1. Use compatible, sealed container. 2. Segregate from incompatibles. treat_hazardous->containerize label_waste Label with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information containerize->label_waste store_waste Store in Designated, Secure Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs follow_institutional Follow Institutional Guidelines for Non-Hazardous Waste non_hazardous->follow_institutional

Caption: Decision workflow for this compound disposal.

Experimental Protocol: Example of Chemical Neutralization

For certain reactive chemicals, chemical treatment to neutralize them into less hazardous substances is a viable disposal strategy.[1] The following protocol for the hydrolysis of an ester is provided as an illustrative example.

Disclaimer: This protocol is adapted from procedures for similar but distinct compounds like benzyl tosylate.[1] Its suitability for this compound must be verified by a qualified chemist or your institution's EHS department before implementation.

Objective: To hydrolyze this compound into benzyl alcohol and sodium valerate, which are generally less hazardous, for subsequent disposal as aqueous waste.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Stir plate and magnetic stir bar

  • Appropriate reaction vessel (e.g., beaker or round-bottom flask)

  • pH indicator paper or pH meter

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Preparation (in a fume hood):

    • If the this compound waste is in an organic solvent, the solvent may need to be removed first via rotary evaporation if it is safe to do so.

    • Prepare a 2M sodium hydroxide solution by dissolving NaOH in a mixture of water and ethanol. The ethanol helps to dissolve the this compound.

  • Hydrolysis Reaction:

    • Place the this compound waste into the reaction vessel.

    • Add the 2M ethanolic NaOH solution to the vessel. A 2- to 3-fold molar excess of NaOH relative to the this compound is recommended to ensure the reaction goes to completion.[1]

    • Stir the mixture at room temperature. Gentle heating with a water bath can accelerate the reaction, but should only be done with appropriate safety precautions.

    • Allow the reaction to proceed for several hours or until hydrolysis is complete (can be monitored by methods like TLC if necessary).

  • Neutralization:

    • After the reaction is complete, the solution will be strongly basic.

    • Slowly and carefully add dilute hydrochloric acid while stirring to neutralize the excess NaOH. Monitor the pH using a pH meter or pH paper.

    • Continue adding acid until the pH of the solution is between 6 and 8.[1] Be aware that this neutralization is an exothermic reaction and may generate heat.

  • Final Disposal:

    • The resulting neutralized aqueous solution contains benzyl alcohol, sodium valerate, and sodium chloride.

    • This solution can typically be disposed of as aqueous chemical waste through your institution's EHS program. Confirm this final disposal step with your safety office.

Disposal of Contaminated Materials: All materials used in this procedure, such as gloves, pipette tips, and absorbent paper, should be collected in a designated solid hazardous waste container and disposed of through the EHS program.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Benzyl Valerate, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these protocols is essential for maintaining a safe research environment.

This compound, a combustible liquid, is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Proper handling is paramount to mitigate these risks. The following procedures and data provide a detailed framework for the safe use of this chemical in a laboratory setting.

Essential Safety and Physical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. Below is a summary of key data for this compound.

PropertyValueSource
CAS Number 103-36-6[1]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Appearance Colorless clear liquid[3]
Boiling Point 116 °C at 9 mmHg[4]
Density 0.988 g/mL at 25 °C[4]
Flash Point > 100 °C (> 212 °F)[3]
Storage Class 10 - Combustible liquids

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecification and Best Practices
Hands Chemical-resistant glovesImpervious gloves are required.[5] While disposable nitrile gloves offer short-term protection against a range of chemicals, it is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and material recommendations for this compound.[6] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[5]
Eyes Safety glasses with side-shields or chemical splash gogglesEye protection must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7] In situations with a risk of splashing, a face shield worn over safety glasses is recommended.[6] An eyewash station should be readily accessible in the immediate work area.[2]
Body Protective clothing, laboratory coatWear appropriate protective clothing to prevent skin exposure.[7] A lab coat should be worn and properly buttoned to cover as much skin as possible.[6]
Respiratory None required under normal, well-ventilated conditions.Use should occur in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[6][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Consult Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Assemble required PPE b->c d Don Personal Protective Equipment c->d e Handle this compound d->e f Doff Personal Protective Equipment e->f g Dispose of contaminated materials f->g h Clean work area g->h i Wash hands thoroughly h->i

Standard Operating Procedure for Handling this compound

Emergency Protocols

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[5]

  • Collect: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[7]

  • Decontaminate: Wash the spill site after material pickup is complete.[2]

  • Dispose: Dispose of the waste in accordance with federal, state, and local environmental regulations.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention immediately.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[7]

Disposal Plan

All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

Operational Plan:

  • Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all applicable federal, state, and local regulations.[2][5] Do not dispose of this compound down the drain or into the environment.[5]

The following decision tree illustrates the proper disposal pathway for materials contaminated with this compound.

start Material Contaminated with this compound? disposal_container Place in designated, labeled hazardous waste container start->disposal_container Yes non_hazardous Dispose in regular trash start->non_hazardous No professional_disposal Dispose through a licensed professional waste disposal service disposal_container->professional_disposal

Disposal Decision Tree for this compound Contaminated Materials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl valerate
Reactant of Route 2
Reactant of Route 2
Benzyl valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.